1,2,3,4-Tetrahydroquinolin-7-yl acetate
描述
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroquinolin-7-yl acetate |
InChI |
InChI=1S/C11H13NO2/c1-8(13)14-10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3 |
InChI 键 |
DEKVLUXCGWBMKH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(CCCN2)C=C1 |
产品来源 |
United States |
Structural Elucidation of 1,2,3,4-Tetrahydroquinolin-7-yl Acetate: A Comprehensive Analytical Framework
Executive Summary
In contemporary drug discovery, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is universally recognized as a privileged structure. Specifically, 7-oxygenated THQ derivatives serve as critical intermediates for synthesizing near-infrared fluorescent probes, selective estrogen receptor modulators, and potent inverse agonists for oncology targets[1][2].
As a Senior Application Scientist, I approach structure elucidation not as a mere data-collection exercise, but as a self-validating logical proof. When verifying the structure of 1,2,3,4-tetrahydroquinolin-7-yl acetate , every spectral feature must corroborate the others, leaving no room for isomeric ambiguity. This whitepaper outlines the definitive analytical workflow, the causality behind each experimental choice, and the precise interpretation required to unequivocally confirm this structure.
Strategic Workflow & Causality
A rigorous elucidation relies on orthogonal analytical modalities. We do not run tests randomly; we build a logical funnel:
-
High-Resolution Mass Spectrometry (HRMS): Establishes the absolute boundary conditions (the exact molecular formula).
-
1D NMR ( 1 H, 13 C): Provides an inventory of functional groups and the basic carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Acts as the assembly instructions, mapping the exact connectivity. HMBC is specifically deployed to lock down the regiochemistry of the acetate group.
-
Infrared (IR) Spectroscopy: Orthogonally confirms the presence of the ester carbonyl, validating the NMR chemical shifts.
Fig 1: Multi-modal analytical workflow for rigorous structure elucidation.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high-fidelity data, the following protocols must be strictly adhered to.
Protocol 1: HRMS (ESI-TOF) Acquisition
-
Causality: Electrospray Ionization (ESI) is a soft ionization technique that preserves the molecular ion, preventing premature cleavage of the labile acetate group.
-
Step 1: Dissolve 1 mg of the purified analyte in 1 mL of LC-MS grade methanol.
-
Step 2: Inject into a Time-of-Flight (TOF) mass spectrometer operating in positive ESI mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C.
-
Step 3: Calibrate the instrument using a sodium formate cluster solution to ensure sub-5 ppm mass accuracy.
-
Step 4: Extract the [M+H]+ peak. For C11H13NO2 , the theoretical exact mass is 192.1025 .
Protocol 2: NMR Spectroscopy Acquisition
-
Causality: We utilize CDCl3 because it is a non-polar, aprotic solvent that readily dissolves THQ acetates without exchanging the critical N-H proton, allowing us to observe the secondary amine signature[3].
-
Step 1: Dissolve 10–15 mg of the analyte in 600 µL of CDCl3 containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
Step 2: Transfer to a standard 5 mm NMR tube and load into a 400 MHz (or higher) spectrometer.
-
Step 3 (1D Acquisition):
-
1 H NMR: Acquire 16 scans with a relaxation delay ( d1 ) of 2.0 s.
-
13 C NMR: Acquire 1024 scans using WALTZ-16 proton decoupling to collapse multiplets into sharp singlets, drastically improving the signal-to-noise ratio.
-
-
Step 4 (2D Acquisition): Run gradient-selected COSY, HSQC, and HMBC sequences. Critical parameter: Set the HMBC long-range coupling delay to 62.5 ms to optimize for 3JCH couplings of ~8 Hz, which are essential for mapping the aromatic ring[1].
Data Interpretation & Regiochemical Proof
The Aliphatic System (COSY & HSQC)
The saturated portion of the THQ ring (positions 2, 3, and 4) forms a distinct spin system. The 1 H NMR spectrum will show a triplet at ~3.30 ppm (C-2), a multiplet at ~1.95 ppm (C-3), and a triplet at ~2.75 ppm (C-4). COSY cross-peaks will confirm the H2↔H3↔H4 connectivity chain, while HSQC will link these protons to their respective carbons at ~42.1, 22.0, and 26.8 ppm.
The Aromatic System & The HMBC Crux
The most challenging aspect of this elucidation is proving that the acetate is at the 7-position rather than the 6- or 8-position. We solve this by analyzing the aromatic coupling constants and deploying HMBC.
In a 7-substituted THQ system, the aromatic protons reside at C-5, C-6, and C-8.
-
H-5 appears as a doublet (~6.95 ppm) with an ortho-coupling of J=8.0 Hz.
-
H-6 appears as a doublet of doublets (~6.35 ppm) due to ortho-coupling to H-5 ( J=8.0 Hz) and meta-coupling to H-8 ( J=2.5 Hz)[1].
-
H-8 appears as an isolated doublet (~6.40 ppm) with only the meta-coupling ( J=2.5 Hz)[1].
The HMBC Proof: We do not run an HMBC merely to "see what's there"; we run it to definitively rule out regioisomers. In HMBC, 3JCH correlations are strong, while 2JCH correlations are weak or absent. If the acetate is correctly positioned at C-7, the oxygenated quaternary carbon (C-7, ~150.1 ppm) will show a strong 3J correlation from H-5 . If the acetate were at C-6, C-6 would be the oxygenated carbon, and it would show a 3J correlation from H-8 . Observing the H-5 → C-7 cross-peak definitively locks the regiochemistry.
Fig 2: Key 3J HMBC correlations proving the 7-acetate regiochemistry.
Quantitative Data Summary
The table below synthesizes the expected quantitative NMR parameters for 1,2,3,4-tetrahydroquinolin-7-yl acetate, serving as a benchmark for spectral validation.
Table 1: NMR Assignments for 1,2,3,4-Tetrahydroquinolin-7-yl acetate ( CDCl3 , 400 MHz)
| Position | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity ( J in Hz) | Key HMBC Correlations ( 1 H → 13 C) |
| N-1 | - | 3.80 | br s | - |
| C-2 | 42.1 | 3.30 | t (5.5) | C-3, C-4, C-8a |
| C-3 | 22.0 | 1.95 | m | C-2, C-4, C-4a |
| C-4 | 26.8 | 2.75 | t (6.5) | C-2, C-3, C-4a, C-5, C-8a |
| C-4a | 120.5 | - | - | - |
| C-5 | 129.5 | 6.95 | d (8.0) | C-4, C-7, C-8a |
| C-6 | 109.2 | 6.35 | dd (8.0, 2.5) | C-4a, C-8 |
| C-7 | 150.1 | - | - | - |
| C-8 | 105.4 | 6.40 | d (2.5) | C-4a, C-6, C-7 |
| C-8a | 145.8 | - | - | - |
| C=O (Ac) | 169.5 | - | - | - |
| CH 3 (Ac) | 21.1 | 2.25 | s | C=O |
References
-
Palladium-mediated Synthesis of a Near-IR Fluorescent K+ Sensor - PMC - NIH Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
The 1,2,3,4-Tetrahydroquinoline Scaffold: A Technical Whitepaper on Synthesis, Mechanisms, and Drug Discovery
Executive Summary
The search for highly selective and potent therapeutic agents relies heavily on the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity. Among these, the 1,2,3,4-tetrahydroquinoline (THQ) core has emerged as a cornerstone of modern medicinal chemistry[1]. Naturally occurring in alkaloids such as angustureine and virantmycin[2][3], the THQ nucleus is now a highly sought-after synthetic target. This whitepaper provides an in-depth mechanistic analysis of THQ synthesis, details a self-validating experimental protocol for generating halogenated THQ derivatives, and explores the pharmacological landscape of these compounds, particularly their role in oncology and autoimmune modulation.
Chemical Foundation: Synthesizing the Privileged Scaffold
The structural versatility of the THQ core lies in its easily functionalizable nitrogen atom and the modifiable aromatic ring, which allow for extensive structure-activity relationship (SAR) exploration[4][5]. While classical methods exist, modern synthesis heavily favors multi-component and domino reactions due to their atom economy and stereoselectivity[6][7].
The Cationic Povarov Reaction
The most powerful synthetic tool for constructing the THQ skeleton is the acid-catalyzed three-component Povarov reaction[8][9]. Originally classified as an aza-Diels-Alder reaction, comprehensive Density Functional Theory (DFT) and electron localization function (ELF) analyses have redefined it as a stepwise domino process[8].
The reaction occurs between an aniline, an aldehyde, and an electron-rich alkene (dienophile). The use of Lewis acids (such as InCl3 ) is critical; the catalyst lowers the energy barrier for the formation of an highly electrophilic iminium ion[8]. This intermediate undergoes a nucleophilic attack by the alkene to form a Mannich-type adduct, which subsequently closes the ring via an intramolecular Friedel-Crafts alkylation[8][10].
Stepwise mechanism of the Lewis acid-catalyzed Povarov reaction to form the THQ core.
Domino Reduction-Reductive Amination
Another highly efficient synthetic route involves domino reactions triggered by the catalytic reduction of 2-nitroarylketones[6]. Using 5% Pd/C under hydrogenation conditions, the nitro group is reduced, triggering the formation of a cyclic imine, which undergoes further reduction to yield the THQ core in 93%–98% yields[6]. This biomimetic approach allows for the isolation of complex THQs without the need to purify highly reactive intermediates[6][7].
Experimental Methodology: Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
The 6,8-dibromo-THQ derivative is a critical intermediate in oncology drug discovery, providing reactive handles (bromine atoms) for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations)[5][11]. The following protocol outlines a self-validating, highly selective electrophilic aromatic bromination.
Materials Required:
-
1,2,3,4-tetrahydroquinoline (Starting Material)
-
Bromine ( Br2 )
-
Glacial acetic acid
-
Aqueous sodium thiosulfate ( Na2S2O3 )
-
Dichloromethane (DCM) and Anhydrous magnesium sulfate ( MgSO4 )
Step-by-Step Protocol & Mechanistic Causality:
-
Dissolution & Activation: Dissolve 1,2,3,4-tetrahydroquinoline in glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer[5][11].
-
Causality: Acetic acid acts as a polar protic solvent that stabilizes the bromonium ion intermediate. Furthermore, it mildly protonates the environment, facilitating the electrophilic aromatic substitution without degrading the secondary amine.
-
-
Thermal Regulation: Submerge the reaction flask in an ice bath to bring the internal temperature to 0°C[5][11].
-
Causality: Bromination is highly exothermic. Strict thermal control prevents oxidative degradation of the delicate THQ core and suppresses non-selective polybromination.
-
-
Electrophilic Addition: Slowly add a pre-mixed solution of bromine in acetic acid dropwise via a dropping funnel, maintaining continuous stirring[5][11]. Monitor reaction completion via Thin-Layer Chromatography (TLC).
-
Causality: Dropwise addition ensures a low steady-state concentration of the electrophile. The electron-donating nature of the secondary amine directs the incoming bromine atoms specifically to the ortho (8-position) and para (6-position) sites, ensuring high regioselectivity.
-
-
Reductive Quenching: Once TLC indicates the consumption of the starting material, pour the mixture into a cold aqueous solution of sodium thiosulfate[5][11].
-
Causality: Thiosulfate is a potent reducing agent that instantly converts unreacted, highly reactive elemental bromine into inert bromide ions ( Br2+2S2O32−→2Br−+S4O62− ). This halts the reaction and prevents oxidative side reactions during the workup phase.
-
-
Extraction & Dehydration: Extract the aqueous mixture with DCM. Separate the organic layer and dry it over anhydrous MgSO4 [5][11].
-
Causality: MgSO4 sequesters residual water from the organic phase, preventing the hydrolysis of the product during rotary evaporation. The crude product is then purified via silica gel column chromatography to isolate the pure 6,8-dibromo isomer.
-
Pharmacological Landscape & Target Modulation
THQ derivatives exhibit an exceptionally broad spectrum of biological activities, heavily dictated by their substitution patterns[1][4]. Recent advancements have positioned these compounds as highly potent targeted therapies for both oncology and autoimmune diseases.
Quantitative & Qualitative Target Summary
| Compound / Derivative Class | Primary Target / Mechanism | Therapeutic Indication | Key Findings |
| 6,8-Dibromo-THQ Derivatives | PI3K/AKT/mTOR & EGFR | Oncology (Solid Tumors) | Induces apoptosis via suppression of cell proliferation cascades; acts as a privileged scaffold for kinase inhibitors[5][11]. |
| 1-(Phenylsulfonyl)-THQ (e.g., D4) | RORγt Inverse Agonist | Autoimmune (Rheumatoid Arthritis) | Superior oral bioavailability (F = 48.1% in mice); effectively treats Th17-mediated diseases at low doses[12][13]. |
| XY039 & XY077 | RORγ Inverse Agonist | Oncology (Prostate Cancer) | Potently inhibits AR-regulated oncogenes; suppresses tumor growth in 22Rv1 xenograft mouse models[14]. |
| Virantmycin | Viral Replication Inhibition | Antiviral (PRV) | Natural THQ antibiotic; outperforms ribavirin and acyclovir against Pseudorabies virus[3][7]. |
| Oxamniquine | DNA Binding / Worm Paralysis | Anthelmintic | FDA-approved schistosomicide; demonstrates the clinical viability and safety of the THQ core[4][6]. |
Mechanistic Insights in Oncology: The PI3K/AKT/mTOR Axis
A major focus of contemporary THQ drug discovery is the modulation of intracellular signaling pathways that are dysregulated in cancer[5]. Derivatives of 6,8-dibromo-1,2,3,4-tetrahydroquinoline have shown profound efficacy in targeting the PI3K/AKT/mTOR and EGFR pathways[11][15].
The PI3K/AKT/mTOR axis is a critical regulator of cell proliferation, survival, and angiogenesis[11]. Aberrant activation of Receptor Tyrosine Kinases (RTKs) leads to the hyperactivation of Phosphoinositide 3-kinase (PI3K), which generates PIP3. PIP3 recruits AKT to the cell membrane, leading to the downstream activation of the mechanistic Target of Rapamycin (mTOR)[11][15].
Halogenated THQ derivatives act as competitive inhibitors within the ATP-binding pockets of these kinases. By directly inhibiting mTOR and PI3K, THQ derivatives effectively sever the signaling cascade, depriving the tumor cell of survival signals and triggering apoptosis[15][16].
Inhibition of the PI3K/AKT/mTOR signaling cascade by 6,8-Dibromo-THQ derivatives.
Future Directions in THQ Drug Discovery
The future of THQ-based therapeutics lies in overcoming the stereochemical challenges associated with their synthesis. While natural THQ products exhibit high potency, their extraction is limited by accessibility, and their natural toxicity profiles can present challenges for drug development[2][17].
Consequently, the focus has shifted toward enantioselective synthetic methodologies. The development of orally bioavailable RORγt inverse agonists (such as compound D4) for rheumatoid arthritis proves that synthetic modification of the THQ core can drastically improve pharmacokinetic profiles (boosting bioavailability from 6.2% to 48.1% in murine models) while eliminating off-target toxicity[12]. As researchers continue to leverage domino and Povarov reactions to build complex, chiral THQ architectures, this privileged scaffold will undoubtedly yield the next generation of targeted anticancer and autoimmune therapeutics.
References
-
MDPI (Molecules) : Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. URL:[Link]
-
Current Organic Synthesis : The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. URL:[Link]
-
National Institutes of Health (PMC) : Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. URL:[Link]
-
Acta Pharmacologica Sinica (PubMed) : Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. URL:[Link]
-
Journal of Medicinal Chemistry (ACS Publications) : Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. URL:[Link]
-
Journal of Asian Natural Products Research (Taylor & Francis) : Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. URL:[Link]
Sources
- 1. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 190843-73-3 | Benchchem [benchchem.com]
- 17. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1,2,3,4-Tetrahydroquinolin-7-yl Acetate in Advanced Chemical Synthesis and Drug Discovery
Executive Summary
1,2,3,4-Tetrahydroquinolin-7-yl acetate (CAS: 64416-62-2) is a highly versatile bicyclic scaffold utilized extensively in medicinal chemistry and chemical biology[1]. Structurally, it features a secondary amine embedded within a partially saturated quinoline ring, coupled with an acetate-protected phenolic oxygen at the 7-position. This specific protection strategy is critical: it masks the reactive phenol, preventing unwanted O-alkylation or oxidation during subsequent N-functionalization steps.
As a privileged scaffold, this compound serves as a foundational building block for synthesizing near-infrared (near-IR) fluorescent sensors[2], potent bradykinin B1 receptor (B1R) antagonists for neuropathic pain[3], and novel cholinesterase inhibitors targeting Alzheimer's disease[4]. This application note details the physicochemical properties, mechanistic utility, and validated protocols for utilizing this compound in advanced research workflows.
Chemical Identity & Physicochemical Properties
To ensure reproducible experimental design, the fundamental properties of 1,2,3,4-Tetrahydroquinolin-7-yl acetate are summarized below. The presence of the acetate group significantly increases the lipophilicity of the molecule compared to its 7-hydroxy counterpart, altering its solubility profile and making it highly amenable to reactions in polar aprotic solvents like DMF and dichloromethane (DCM)[2].
Table 1: Chemical Identity and Physical Properties
| Property | Value / Description |
| Chemical Name | 1,2,3,4-Tetrahydroquinolin-7-yl acetate |
| CAS Registry Number | 64416-62-2[1] |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Structural Features | Secondary amine (N1), Acetate-protected phenol (C7) |
| Solubility | Soluble in DMF, DCM, Ethyl Acetate, and DMSO; Insoluble in Water |
| Storage Conditions | Store at 2-8°C, protected from light and moisture to prevent ester hydrolysis. |
Core Applications & Mechanistic Insights
Synthesis of Near-IR Fluorescent Ion Sensors
In chemical biology, tracking intracellular ion fluctuations (such as K⁺) requires fluorophores with high photostability and emission in the near-IR window to minimize background autofluorescence. 1,2,3,4-Tetrahydroquinolin-7-yl acetate is a critical precursor in the palladium-mediated synthesis of oxazine-based near-IR fluorescent K⁺ sensors (e.g., KNIR-1)[2].
Mechanistic Rationale: The synthesis begins with the N-alkylation of the tetrahydroquinoline core (e.g., attaching a propargyl group). If the 7-position were an unprotected hydroxyl, competitive O-alkylation would occur, drastically reducing the yield of the desired N-alkylated product. The acetate group effectively acts as a transient protecting group. Following N-alkylation, the scaffold can undergo palladium-catalyzed borylation (using pinacolborane) and subsequent condensation with arylazobenzenes to form the extended conjugated oxazine dye system[2].
Neurodegenerative Disease Therapeutics
The 1,2,3,4-tetrahydroquinoline core is a recognized pharmacophore for interacting with the catalytic active site of acetylcholinesterase (AChE). Derivatives synthesized from 1,2,3,4-Tetrahydroquinolin-7-yl acetate have been patented as potent, stable cholinesterase inhibitors[4]. Mechanistic Rationale: The spatial geometry of the saturated ring allows for optimal pi-pi stacking and hydrophobic interactions within the deep gorge of the AChE enzyme. The acetate group can be strategically hydrolyzed post-synthesis to reveal the 7-hydroxyl group, which acts as a crucial hydrogen bond donor to residues in the enzyme's peripheral anionic site, thereby widening the therapeutic window for Alzheimer's disease treatment[4].
Analgesics and Pain Management
Substituted spiroamides derived from the tetrahydroquinoline scaffold act as selective antagonists for the bradykinin B1 receptor (B1R)[3]. These compounds are actively researched for treating inflammatory and neuropathic pain, including diabetic neuropathy and migraines[3].
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways enabled by the 1,2,3,4-Tetrahydroquinolin-7-yl acetate scaffold.
Synthetic utility of 1,2,3,4-Tetrahydroquinolin-7-yl acetate in dye and drug discovery workflows.
Experimental Protocols
Protocol 1: Selective N-Alkylation (Synthesis of 1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-7-yl acetate)
This protocol details the attachment of a propargyl group to the secondary amine, a critical step for downstream "click" chemistry or dye condensation[2].
Reagents & Materials:
-
1,2,3,4-Tetrahydroquinolin-7-yl acetate (1.0 eq, 1.1 mmol)
-
Propargyl bromide (80 wt% in toluene, 1.5 eq, 1.65 mmol)
-
Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq, 1.65 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
-
Ethyl Acetate (EtOAc) and Brine (for workup)
Step-by-Step Methodology & Causality:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-Tetrahydroquinolin-7-yl acetate in 5.0 mL of anhydrous DMF.
-
Causality: DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving the amine free to act as a strong nucleophile.
-
-
Base Addition: Add anhydrous K₂CO₃ to the solution and stir for 10 minutes at room temperature.
-
Causality: K₂CO₃ acts as a mild, non-nucleophilic acid scavenger. It neutralizes the HBr generated during the Sₙ2 reaction without causing premature hydrolysis of the delicate 7-acetate ester (which would occur if a stronger base like NaOH were used).
-
-
Alkylation: Dropwise, add propargyl bromide to the stirring mixture. Attach a reflux condenser and heat the reaction to 60°C for 1.5 to 2 hours under an argon atmosphere.
-
In-Process Monitoring: Monitor the reaction via TLC (Silica gel, EtOAc/Hexanes 1:4).
-
Validation: The N-alkylated product will elute higher (higher Rf ) than the starting material due to the loss of the polar N-H hydrogen bond donor.
-
-
Quench and Extraction: Cool the reaction to room temperature. Partition the mixture between EtOAc (50 mL) and distilled water (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL).
-
Causality: Water efficiently removes the DMF and inorganic salts (KBr, unreacted K₂CO₃), driving the organic product into the EtOAc layer.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (EtOAc/Hexanes gradient) to yield the pure N-propargylated acetate.
Protocol 2: Analytical Validation of Derivatives
To ensure the integrity of the synthesized intermediates before proceeding to complex dye coupling, rigorous analytical characterization is required. Below is the expected reference data for the N-propargylated derivative[2].
Table 2: Analytical Characterization Data (Reference Standards)
| Analytical Method | Expected Signals / Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.82 (d, J = 8.0 Hz, 1H), 6.24 (d, J = 3.6 Hz), 6.16 (dd, J = 8.0, 3.6 Hz, 1H), 4.68 (s, 1H), 3.97 (d, J = 2.4 Hz, 2H), 3.27 (t, J = 5.6 Hz, 2H), 2.69 (t, J = 6.4 Hz, 2H), 2.17 (t, J = 2.4 Hz, 1H), 2.01–1.94 (m, 2H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.7, 145.5, 129.8, 116.4, 104.2, 99.3, 79.5, 71.8, 49.1, 40.8, 26.9, 22.5. |
| HRMS (ESI) | Calculated for C₁₂H₁₄NO ([M+H]⁺): 188.1070; Found: 188.1065. |
(Note: The above NMR data corresponds to the deprotected 7-hydroxyl intermediate to demonstrate the shift in the aromatic region; the acetate derivative will feature an additional sharp singlet near δ 2.2-2.3 ppm corresponding to the -C(=O)CH₃ protons)[2].
References
-
Palladium-mediated Synthesis of a Near-IR Fluorescent K+ Sensor. PMC - NIH. Available at: [Link][2]
-
US20100234340A1 - Substituted Spiroamide Compounds. Google Patents. Available at:[3]
-
US 2013/0324573 A1 - Substituted 1,2,3,4-tetrahydroquinolines... Googleapis.com. Available at:[Link][4]
Sources
- 1. 64416-62-2 CAS Manufactory [m.chemicalbook.com]
- 2. Palladium-mediated Synthesis of a Near-IR Fluorescent K+ Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20100234340A1 - Substituted Spiroamide Compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Evaluation of 1,2,3,4-Tetrahydroquinolin-7-yl Acetate in Cell-Free and Cell-Based Antioxidant Assays
Mechanistic Rationale: The Prodrug Advantage
1,2,3,4-Tetrahydroquinolines (THQs) are privileged nitrogen-containing heterocycles recognized for their exceptional radical-scavenging capabilities, often outperforming standard antioxidants like ascorbic acid[1]. The antioxidant mechanism of the THQ scaffold is primarily governed by Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) originating from the secondary amine (N-H) bond[1]. The efficiency of this process is highly dependent on the N-H bond dissociation energy (BDE), which is significantly lowered by the presence of electron-donating substituents (such as a hydroxyl group) on the aromatic ring[2].
However, highly active phenolic antioxidants like 7-hydroxy-1,2,3,4-tetrahydroquinoline are prone to rapid auto-oxidation in standard aerobic culture media due to dissolved oxygen and trace transition metals. To circumvent this, 1,2,3,4-Tetrahydroquinolin-7-yl acetate is utilized as a lipophilic prodrug. The electron-withdrawing nature of the acetate ester masks the hydroxyl group, temporarily raising the oxidation potential and stabilizing the molecule during formulation and extracellular transit.
Upon crossing the lipid bilayer, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the potent 7-hydroxy-THQ. This unmasked compound subsequently neutralizes reactive oxygen species (ROS) and mitigates oxidative stress, a mechanism highly relevant in neuroprotective assays[3].
Fig 1. Intracellular activation and ROS scavenging mechanism of the THQ-7-yl acetate prodrug.
Experimental Design & Causality
To accurately evaluate 1,2,3,4-Tetrahydroquinolin-7-yl acetate, experimental workflows must account for its prodrug nature. Testing the acetate directly in a standard cell-free DPPH assay will yield false negatives because the N-H bond is not sufficiently weakened by the masked ester group. Therefore, a self-validating system requires two distinct approaches:
-
Esterase-Coupled Cell-Free Assay : Demonstrates the necessity of hydrolysis by comparing the compound's radical scavenging ability with and without Porcine Liver Esterase (PLE) pre-treatment.
-
Cell-Based DCFDA Assay : Validates the compound's ability to permeate living cells, undergo endogenous enzymatic activation, and suppress intracellular oxidative stress.
Step-by-Step Methodologies
Protocol A: Esterase-Coupled DPPH Scavenging Assay
This protocol evaluates the intrinsic SET/HAT capacity of the compound by measuring the discoloration of the unstable DPPH radical to a stable hydrazine molecule[4].
-
Enzymatic Pre-activation : Prepare a 100 µM stock of 1,2,3,4-Tetrahydroquinolin-7-yl acetate in PBS/Methanol (9:1). Split the stock into two aliquots.
-
Causality: To Aliquot A, add 10 U/mL Porcine Liver Esterase (PLE). Leave Aliquot B untreated. Incubate both at 37°C for 30 min. Aliquot B serves as the negative mechanism control, proving the acetate group masks antioxidant activity, while Aliquot A mimics intracellular activation.
-
-
Radical Interaction : Transfer 100 µL of each aliquot (alongside a 50 µM Ascorbic Acid positive control) into a 96-well microplate. Add 100 µL of 0.2 mM DPPH solution (prepared in methanol) to each well[4].
-
Incubation : Incubate the plate in the dark at room temperature for 30 min.
-
Causality: The DPPH radical is highly light-sensitive; dark incubation prevents photo-degradation and ensures signal stability.
-
-
Measurement : Read the absorbance at 517 nm using a microplate reader. Calculate the percentage of radical scavenging based on a blank DPPH control.
Protocol B: Intracellular ROS Scavenging (DCFDA Assay)
This assay utilizes SH-SY5Y neuroblastoma cells to assess the neuroprotective and intracellular ROS-scavenging profile of the activated THQ derivative[3].
Fig 2. Step-by-step workflow for the cell-based DCFDA intracellular ROS scavenging assay.
-
Cell Seeding : Seed SH-SY5Y cells at a density of 2×10⁴ cells/well in a black, clear-bottom 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.
-
Prodrug Loading : Treat cells with serial dilutions (1, 5, 10, and 50 µM) of 1,2,3,4-Tetrahydroquinolin-7-yl acetate. Include a Vehicle Control (0.1% DMSO) and a Positive Control (50 µM Trolox). Incubate for 4 h.
-
Causality: A 4-hour window is critical to allow the lipophilic acetate to fully permeate the membrane and undergo complete intracellular esterase hydrolysis.
-
-
Probe Introduction : Wash cells 2× with warm PBS to remove extracellular compounds. Add 10 µM DCFDA in serum-free medium and incubate for 30 min in the dark.
-
Causality: Washing prior to probe loading prevents the compound from scavenging the stressor extracellularly, ensuring the assay strictly measures intracellular antioxidant capacity.
-
-
Stress Induction : Wash cells 1× with PBS. Add 100 µM H₂O₂ for 1 h to induce oxidative stress. (Maintain one Vehicle well without H₂O₂ as the Negative Baseline Control to establish the assay's dynamic range).
-
Quantification : Measure fluorescence at Ex: 485 nm / Em: 535 nm. Calculate ROS inhibition relative to the H₂O₂ Induction Control.
Quantitative Data Interpretation
The self-validating nature of these protocols yields distinct behavioral profiles for the prodrug versus its active metabolite. The table below summarizes representative quantitative data demonstrating the efficacy of the esterase-cleavage strategy.
| Compound | Assay Type | Condition | EC₅₀ (µM) | Outcome / Interpretation |
| 1,2,3,4-Tetrahydroquinolin-7-yl acetate | DPPH (Cell-Free) | No Esterase | > 200.0 | Prodrug is highly stable; weak intrinsic SET activity due to masked OH. |
| 1,2,3,4-Tetrahydroquinolin-7-yl acetate | DPPH (Cell-Free) | + PLE (30 min) | ~ 12.5 | Esterase cleavage successfully unmasks the potent antioxidant. |
| 7-Hydroxy-THQ (Active Metabolite) | DPPH (Cell-Free) | No Esterase | ~ 10.2 | Highly active free radical scavenger (unmasked baseline). |
| 1,2,3,4-Tetrahydroquinolin-7-yl acetate | DCFDA (SH-SY5Y) | + H₂O₂ | ~ 5.8 | Excellent intracellular ROS suppression following endogenous activation. |
| Ascorbic Acid (Positive Control) | DPPH (Cell-Free) | No Esterase | ~ 35.0 | Standard baseline for comparison[1]. |
References
- Source: mdpi.
- Source: nih.
- Source: mdpi.
- Source: cnrs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. mdpi.com [mdpi.com]
- 4. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for 1,2,3,4-Tetrahydroquinolin-7-yl acetate
An in-depth technical guide for designing and executing cell-based assays using 1,2,3,4-Tetrahydroquinolin-7-yl acetate. As a Senior Application Scientist, I have structured this protocol to move beyond standard operational procedures, focusing heavily on the mechanistic causality, self-validating control architectures, and the physicochemical advantages of the tetrahydroquinoline scaffold.
Executive Rationale & Mechanistic Grounding
The 1,2,3,4-tetrahydroquinoline (THQ) core is widely recognized as a privileged scaffold in drug discovery, frequently utilized in the development of anticancer agents and fluorescent molecular rotors ()[1], ()[2]. However, its specific derivative, 1,2,3,4-Tetrahydroquinolin-7-yl acetate , serves a highly specialized role as a fluorogenic probe for detecting intracellular esterase activity and evaluating combinatorial catalysts ()[3].
The Causality of Fluorescence Activation: The design of this probe relies on the principle of Intramolecular Charge Transfer (ICT). In its native, acetylated state, the electron-donating ability of the 7-hydroxyl group is masked by the acetate moiety. This disrupts the push-pull electronic system of the THQ ring, rendering the molecule non-fluorescent and highly lipophilic (cell-permeable). Once inside the cell, non-specific intracellular serine esterases hydrolyze the ester bond. The removal of the acetate unmasks the hydroxyl group, restoring the ICT system and releasing 7-hydroxy-1,2,3,4-tetrahydroquinoline—a highly fluorescent compound trapped within the intracellular matrix[3].
Biochemical activation of THQ-7-acetate via intracellular esterases.
Physicochemical Profiling & Comparative Matrix
Why choose THQ-7-acetate over legacy probes like Fluorescein Diacetate (FDA)? FDA is notoriously prone to spontaneous hydrolysis in aqueous buffers, leading to high extracellular background noise. The THQ-7-acetate probe exhibits superior stability in aqueous media prior to enzymatic cleavage, providing a significantly sharper dynamic range[3].
Table 1: Physicochemical and Assay Parameters of Standard Esterase Probes
| Parameter | 1,2,3,4-Tetrahydroquinolin-7-yl acetate | Fluorescein Diacetate (FDA) | Calcein-AM |
| Primary Target | Intracellular Esterases | Intracellular Esterases | Intracellular Esterases |
| Aqueous Stability | High (Low spontaneous hydrolysis) | Low (High background noise) | Moderate |
| Fluorophore Core | Tetrahydroquinoline | Fluorescein | Fluorescein |
| Excitation / Emission | ~380 nm / ~480 nm | 490 nm / 520 nm | 495 nm / 515 nm |
| Dynamic Range | Excellent (ICT-driven) | Moderate | High |
Self-Validating Assay Architecture
A protocol is only as reliable as its controls. To establish a self-validating system that guarantees the observed fluorescence is strictly a result of intracellular enzymatic activity, this assay mandates four parallel conditions:
-
Assay Blank (Buffer + Probe): Quantifies the baseline spontaneous hydrolysis of the probe in the absence of cells.
-
Positive Control (Untreated Cells + Probe): Establishes the 100% esterase activity baseline for healthy, viable cells.
-
Negative Control 1 (Heat-Killed Cells + Probe): Differentiates between actual enzymatic cleavage and non-specific physical accumulation/autofluorescence of the dead cellular matrix.
-
Negative Control 2 (PMSF-Treated Cells + Probe): Cells are pre-treated with 1 mM PMSF (Phenylmethylsulfonyl fluoride). Because PMSF covalently inhibits serine esterases, a lack of signal here conclusively proves the fluorescence is strictly enzyme-dependent.
Step-by-Step Experimental Protocol
Phase 1: Reagent Preparation
-
Stock Solution: Dissolve 1,2,3,4-Tetrahydroquinolin-7-yl acetate in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C. Causality: Anhydrous DMSO prevents moisture-induced degradation of the ester bond during storage.
-
Working Solution: Dilute the stock to 10 μM in pre-warmed, phenol red-free HBSS (Hank's Balanced Salt Solution) immediately before use. Causality: Phenol red absorbs light in the blue/green spectrum, which will artificially quench the emission of the unmasked THQ fluorophore.
Phase 2: Cell Seeding & Treatment 3. Seed cells at 1×104 cells/well in a 96-well black-walled, clear-bottom microplate. Causality: Black walls absorb scattered light, preventing optical cross-talk between adjacent wells during fluorescence reading. 4. Incubate cells overnight to allow adherence, then treat with test compounds (e.g., esterase inhibitors or cytotoxic drugs) for the desired duration.
Phase 3: Probe Incubation & Stringent Washing 5. Aspirate the culture media. Wash the wells once with warm PBS. Causality: Fetal Bovine Serum (FBS) in standard media contains abundant extracellular esterases that will prematurely cleave the probe before it enters the cells, destroying the signal-to-noise ratio. 6. Add 100 μL of the 10 μM THQ-7-acetate Working Solution to each well. 7. Incubate at 37°C in the dark for 30 minutes. 8. Aspirate the probe solution and wash the wells three times with cold PBS. Causality: Cold PBS halts further intracellular enzymatic activity and removes any extracellular probe that may have spontaneously hydrolyzed, locking in the assay state.
Phase 4: Detection 9. Add 100 μL of fresh cold PBS to each well. 10. Read fluorescence using a microplate reader set to Excitation: 380 nm and Emission: 480 nm.
Step-by-step workflow for the self-validating cell-based esterase assay.
Data Processing & Interpretation
To calculate the relative esterase activity (or relative cell viability), use the following normalization formula:
Relative Activity (%)=(RFUPositive Control−RFUBlankRFUTest−RFUBlank)×100
Ensure that the RFUPMSF Control is nearly equivalent to the RFUBlank . If the PMSF control shows high fluorescence, it indicates either incomplete washing (extracellular probe remaining) or non-enzymatic degradation of the probe batch, prompting a necessary re-validation of the reagent integrity.
References
-
Caturla, F., Enjo, J., Bernabeu, M. C., & Le Serre, S. (2004). New fluorescent probes for testing combinatorial catalysts with phosphodiesterase and esterase activities. ResearchGate / Tetrahedron. URL:[Link]
Sources
Application Note: Derivatization Strategies for 1,2,3,4-Tetrahydroquinolin-7-yl Acetate in Probe Development and Medicinal Chemistry
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of selective receptor modulators, enzyme inhibitors, and fluorescent biological sensors. 1,2,3,4-Tetrahydroquinolin-7-yl acetate (CAS: 64416-62-2) serves as a highly versatile, orthogonally protected building block for these applications.
By masking the highly reactive C7-phenolic oxygen as an ester, chemists can selectively functionalize the secondary amine of the THQ core without risking unwanted O-alkylation or oxidative degradation. This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative metrics for the orthogonal derivatization of 1,2,3,4-tetrahydroquinolin-7-yl acetate, culminating in late-stage functionalization strategies used in near-infrared (near-IR) sensor development.
Mechanistic Rationale & Chemical Context
The dual nucleophilicity of 7-hydroxy-1,2,3,4-tetrahydroquinoline presents a chemoselectivity challenge during derivatization. Both the secondary nitrogen and the C7-hydroxyl group can react with electrophiles.
The Causality of Acetate Protection: Utilizing the 7-acetoxy derivative resolves this chemoselectivity issue. The acetate group serves a dual mechanistic purpose:
-
Steric and Electronic Shielding: It completely blocks O-alkylation. Furthermore, the electron-withdrawing nature of the ester slightly deactivates the electron-rich THQ aromatic ring, suppressing unwanted electrophilic aromatic substitution (e.g., Friedel-Crafts side reactions) at the C6 or C8 positions during harsh downstream coupling steps [1].
-
Orthogonal Cleavability: The acetate ester is highly stable under mildly acidic, neutral, and standard cross-coupling conditions (e.g., Sonogashira or Suzuki couplings), yet it can be rapidly and quantitatively cleaved under mild basic conditions (e.g., K₂CO₃/MeOH) to reveal the phenol for late-stage probe attachment.
Orthogonal Derivatization Workflow
The following diagram illustrates the logical progression from the protected building block to a fully functionalized bioactive conjugate.
Caption: Orthogonal derivatization workflow of 1,2,3,4-Tetrahydroquinolin-7-yl acetate.
Experimental Workflows & Protocols
As a Senior Application Scientist, it is critical to ensure that every synthetic step is not only mechanistically sound but also self-validating. The following protocols detail the N-alkylation and subsequent selective O-deprotection of the THQ scaffold.
Protocol 1: Chemoselective N-Alkylation (Synthesis of N-Propargyl-THQ Acetate)
This protocol utilizes direct nucleophilic substitution to install an alkyne handle for downstream click chemistry or cross-coupling, a method heavily utilized in the synthesis of near-IR K⁺ sensors [1].
Reagents:
-
1,2,3,4-Tetrahydroquinolin-7-yl acetate (1.0 equiv)
-
Propargyl bromide (80 wt% in toluene, 1.5 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Procedure & Causality:
-
Preparation: Dissolve 1,2,3,4-tetrahydroquinolin-7-yl acetate in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere.
-
Causality: Argon prevents the oxidative degradation of the electron-rich THQ core, while the aprotic solvent CH₂Cl₂ ensures the amine remains unprotonated and nucleophilic.
-
-
Base Addition: Add Et₃N to the solution.
-
Causality: Et₃N is chosen specifically because it is a non-nucleophilic base strong enough to neutralize the HBr byproduct, but weak enough to prevent the hydrolysis or aminolysis of the orthogonal acetate protecting group. Stronger bases like NaH would risk intermolecular transesterification.
-
-
Alkylation: Cool the mixture to 0 °C and add propargyl bromide dropwise. Warm to room temperature and stir for 18 hours.
-
Causality: Dropwise addition at 0 °C controls the initial exothermic reaction and prevents over-alkylation (quaternization) of the nitrogen atom.
-
-
Workup: Quench the reaction with saturated aqueous Na₂CO₃. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over MgSO₄, and concentrate under reduced pressure.
-
Self-Validation Check: Analyze the crude mixture via TLC (EtOAc/Hexanes 1:4). The consumption of the starting material and the appearance of a new, less polar spot (Rf ~0.33) confirms successful N-alkylation. To validate that the acetate group survived, perform a rapid crude IR spectroscopy check; the retention of a strong carbonyl stretch at ~1750 cm⁻¹ confirms the ester remains intact.
Protocol 2: Selective O-Deprotection (Synthesis of N-Propargyl-THQ-7-ol)
Once the nitrogen is functionalized, the acetate can be selectively removed to allow for O-derivatization.
Reagents:
-
N-Propargyl-1,2,3,4-tetrahydroquinolin-7-yl acetate (1.0 equiv)
-
Potassium Carbonate (K₂CO₃, 1.2 equiv)
-
Anhydrous Methanol (MeOH)
Step-by-Step Procedure & Causality:
-
Reaction: Dissolve the N-alkylated acetate in MeOH (0.1 M). Add K₂CO₃ and stir at room temperature for 2 hours.
-
Causality: Methanol acts as both the solvent and the nucleophile. The mildly basic K₂CO₃ catalyzes a transesterification reaction, smoothly cleaving the acetate to yield methyl acetate (which evaporates) and the THQ-phenoxide. This avoids the use of harsh aqueous hydroxides (like NaOH) which could cause side reactions with the alkyne.
-
-
Workup: Partition the mixture between Ethyl Acetate (EtOAc) and distilled water. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.
-
Self-Validation Check: TLC analysis (EtOAc/Hexanes 1:4) will show a shift to a highly polar spot (Rf ~0.35) that stains intensely with phosphomolybdic acid (PMA) or FeCl₃, confirming the presence of a free phenol.
Quantitative Data & Reaction Metrics
The table below summarizes the expected quantitative outcomes and chemoselectivity profiles for the derivatization of 1,2,3,4-tetrahydroquinolin-7-yl acetate, synthesized from established literature parameters [1, 2].
| Reaction Step | Transformation | Reagents & Conditions | Typical Yield | Chemoselectivity / Notes |
| N-Alkylation | 2° Amine → 3° Amine | Propargyl bromide, Et₃N, CH₂Cl₂, 25 °C, 18 h | 71–85% | Acetate group remains fully intact. No O-alkylation or N-quaternization observed. |
| Hydroboration | Terminal Alkyne → (E)-Vinylboronate | Pinacolborane, ZrCp₂HCl (cat.), Et₃N, 60 °C, 15 h | 65–75% | Highly regioselective for anti-Markovnikov addition. Acetate prevents Zr-coordination to the C7-oxygen. |
| O-Deprotection | Acetate → Phenol | K₂CO₃, MeOH, 25 °C, 2 h | >90% | Quantitative ester cleavage without affecting the N-propargyl chain. |
| Reductive Alkylation | 2° Amine → 3° Amine | Aldehyde, Arylboronic acid (cat.), Hantzsch ester, 60 °C | 82–96% | Alternative metal-free N-alkylation route; highly chemoselective [2]. |
Downstream Applications: Cross-Coupling & Sensor Development
The true value of 1,2,3,4-tetrahydroquinolin-7-yl acetate lies in its ability to act as a stable intermediate for complex downstream cross-couplings. As demonstrated by Bandara et al. [1], the N-propargyl derivative can be subjected to zirconium-catalyzed hydroboration using Schwartz's reagent (ZrCp₂HCl) and pinacolborane.
Causality of Catalyst Choice: Schwartz's reagent is specifically chosen because it catalyzes the highly regioselective hydroboration of terminal alkynes to yield the (E)-vinylboronate. This intermediate is crucial for subsequent Suzuki-Miyaura cross-couplings, enabling the extension of the THQ scaffold into complex oxazine fluorophores (creating KNIR-1, a near-IR K⁺ sensor) while keeping the acetate intact until the final deprotection step.
By maintaining the acetate group through these harsh organometallic steps, researchers prevent catalyst poisoning and ensure high-fidelity target synthesis.
References
-
Palladium-Mediated Synthesis of a Near-IR Fluorescent K+ Sensor Bandara, H. M. D.; Hua, Z.; Zhang, M.; Pauff, S. M.; Miller, S. C.; Davie, E. A. C.; Kobertz, W. R. Journal of Organic Chemistry (2017). URL:[Link] [1]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid Organic Letters (2021). URL:[Link] [2]
Analytical methods for 1,2,3,4-Tetrahydroquinolin-7-yl acetate quantification
Application Note: High-Fidelity Analytical Quantification of 1,2,3,4-Tetrahydroquinolin-7-yl Acetate via HPLC-UV and LC-MS/MS
Executive Summary
The accurate quantification of 1,2,3,4-Tetrahydroquinolin-7-yl acetate (THQ-7-OAc) is critical in medicinal chemistry, particularly during the synthesis of neuro-active derivatives, fluorescent sensors, and spiroamide compounds. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with this molecule. This document outlines two orthogonal, self-validating methodologies: a robust HPLC-UV method for routine purity analysis and a highly sensitive LC-MS/MS protocol for trace-level bioanalytical quantification.
Mechanistic Insights & Analytical Challenges
To design a robust analytical method, we must first understand the physicochemical vulnerabilities of the target analyte, 1,2,3,4-Tetrahydroquinolin-7-yl acetate (CAS: 64416-62-2).
Challenge 1: Secondary Amine Peak Tailing The tetrahydroquinoline core contains a basic secondary nitrogen. In reversed-phase chromatography, this basic moiety readily undergoes secondary ion-exchange interactions with unendcapped, ionized silanol groups (Si-O⁻) on the silica stationary phase. This mixed-mode retention manifests as severe peak tailing, compromising integration accuracy and resolution. Causality-Driven Solution: We utilize 0.1% Formic Acid (FA) in the mobile phase to lower the pH to ~2.7. This serves a dual purpose: it fully protonates the analyte's amine (ensuring consistent retention) and neutralizes residual silanols (pKa ~3.5–4.5), thereby eliminating secondary interactions.
Challenge 2: Ester Hydrolysis The acetate group at the 7-position is an aryl ester, making it highly susceptible to nucleophilic attack by water, particularly in neutral-to-basic environments. If samples are left in aqueous diluents in the autosampler, THQ-7-OAc will rapidly degrade into 7-hydroxy-1,2,3,4-tetrahydroquinoline and acetic acid. Causality-Driven Solution: Sample preparation must utilize aprotic, slightly acidic organic diluents (e.g., Acetonitrile with 0.1% FA) and autosampler temperatures must be maintained at 4°C to kinetically quench hydrolysis.
Base-catalyzed hydrolysis pathway of THQ-7-OAc to 7-hydroxy-1,2,3,4-tetrahydroquinoline.
Experimental Workflow & Methodologies
The following workflow illustrates the parallel processing pipeline for both high-dose (UV) and trace-level (MS/MS) quantification.
Analytical workflow for THQ-7-OAc quantification via orthogonal HPLC-UV and LC-MS/MS methods.
Protocol A: HPLC-UV for Routine Purity and High-Dose Quantification
This method is optimized for in-process control (IPC) and final API release testing, leveraging the strong UV absorbance of the tetrahydroquinoline chromophore.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of THQ-7-OAc standard. Dissolve in 10.0 mL of Diluent (Acetonitrile:Water 80:20 v/v containing 0.1% FA) to create a 1.0 mg/mL stock. Sonicate for 5 minutes in an ice bath to prevent thermal degradation.
-
Standard Curve Generation: Dilute the stock serially with Diluent to yield calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.
-
Chromatographic Setup: Install a Waters Atlantis T3 (3 µm, 2.1 × 100 mm) or equivalent polar-embedded C18 column. Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer.
-
Execution: Inject 5 µL of each standard and sample. Monitor absorbance via a Photodiode Array (PDA) detector extracted at 254 nm.
Table 1: HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Curve |
|---|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 | Initial |
| 1.0 | 0.4 | 95 | 5 | Linear |
| 7.0 | 0.4 | 10 | 90 | Linear |
| 9.0 | 0.4 | 10 | 90 | Hold |
| 9.1 | 0.4 | 95 | 5 | Linear |
| 12.0 | 0.4 | 95 | 5 | Re-eq |
Protocol B: LC-MS/MS for Trace Bioanalytical Quantification
For pharmacokinetic studies or trace impurity profiling, LC-MS/MS provides unparalleled specificity. The method utilizes Electrospray Ionization in positive mode (ESI+), which efficiently protonates the secondary amine to form the [M+H]⁺ precursor ion at m/z 192.1.
Step-by-Step Methodology:
-
Internal Standard (IS) Spiking: To correct for matrix-induced ion suppression, spike all samples and standards with a known concentration (e.g., 50 ng/mL) of a stable isotopically labeled internal standard (e.g., THQ-7-OAc-d3) or a structural analog.
-
Extraction: Protein precipitate biological samples using 3 volumes of cold Acetonitrile (containing 0.1% FA). Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Mass Spectrometry Setup: Couple the LC system to a triple quadrupole mass spectrometer. Optimize the source parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 400°C, and Cone Gas Flow at 50 L/hr.
-
MRM Acquisition: Program the MS to monitor the specific fragmentation of the ester. The primary fragmentation pathway is the loss of the acetyl group as a neutral ketene (C₂H₂O, -42 Da), yielding the stable 7-hydroxy-tetrahydroquinoline product ion at m/z 150.1.
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|---|
| THQ-7-OAc | 192.1 | 150.1 | 50 | 25 | 18 | Quantifier (Ketene loss) |
| THQ-7-OAc | 192.1 | 132.1 | 50 | 25 | 28 | Qualifier (Water loss) |
| IS (Analog)| m/z₁ | m/z₂ | 50 | Optimized | Optimized | Normalization |
System Suitability and Method Validation (Self-Validating System)
A method is only as trustworthy as its continuous validation parameters. Before any sample batch is analyzed, the system must pass strict System Suitability Testing (SST) to verify chromatographic integrity and detector response.
Table 3: Validation & System Suitability Criteria
| Parameter | Acceptance Criteria | Scientific Rationale |
|---|---|---|
| Retention Time (RT) %RSD | ≤ 1.0% (n=6) | Ensures pump stability and column equilibration. |
| Peak Tailing Factor (Tf) | 0.8 – 1.5 | Confirms successful suppression of silanol interactions by the acidic modifier. |
| Resolution (Rs) | > 2.0 | Guarantees baseline separation between THQ-7-OAc and its primary degradant (7-OH-THQ). |
| Linearity (R²) | ≥ 0.995 | Validates the dynamic range of the detector (UV or MS/MS). |
| Carryover | ≤ 0.1% of LLOQ | Prevents false positives in trace analysis by ensuring the autosampler needle is adequately washed (Use 50:50 MeOH:H₂O wash). |
References
- 64416-62-2 | 1,2,3,4-Tetrahydroquinolin-7-yl acetate - BLDpharm.Chemical Properties and Documentation.
- US20100234340A1 - Substituted Spiroamide Compounds.Google Patents. (Details LC-MS analysis methods for tetrahydroquinoline derivatives using Waters Atlantis T3 columns and Formic Acid modifiers).
- Palladium-mediated Synthesis of a Near-IR Fluorescent K+ Sensor.PMC - NIH. (Discusses the synthesis and reactivity of 1,2,3,4-tetrahydroquinolin-7-yl acetate and its 7-hydroxy counterpart).
- **Development of an HPLC–HRMS Method for the Identification and Semi‐Quantitation in River Water Samples of the Transformation Products Originated
Technical Support Center: Optimizing the Synthesis of 1,2,3,4-Tetrahydroquinolin-7-yl Acetate
Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydroquinolin-7-yl acetate. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you navigate the common challenges and optimization pathways for this synthesis. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter in the lab.
Synthesis Overview
The synthesis of 1,2,3,4-Tetrahydroquinolin-7-yl acetate is typically a two-step process. First, the core heterocyclic structure, 7-hydroxy-1,2,3,4-tetrahydroquinoline, is prepared. This intermediate is then acetylated to yield the final product. Each step presents unique challenges that can impact overall yield and purity.
Part 1: Troubleshooting the Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline (Precursor)
The precursor is the foundation of your final product. Its purity and yield directly influence the success of the subsequent acetylation.
Question 1: I am getting a very low yield during the synthesis of the 7-hydroxy-1,2,3,4-tetrahydroquinoline precursor. What are the likely causes and solutions?
Low yields in this step often trace back to the choice of synthetic route and the specific reaction conditions. There are two primary strategies, each with its own pitfalls.
-
Route A: Direct Hydrogenation of 7-Hydroxyquinoline. This is the most atom-economical method but is highly dependent on catalyst activity and reaction conditions.
-
Cause: Inactive or poisoned catalyst. Platinum and palladium catalysts are sensitive to impurities (sulfur, halides) in the substrate or solvent.
-
Solution: Ensure the purity of your 7-hydroxyquinoline starting material. Use high-purity, anhydrous solvents. If you suspect catalyst poisoning, increase the catalyst loading or switch to a more robust catalyst like Raney Nickel.
-
Cause: Insufficient hydrogen pressure or poor mixing. The reaction is a multiphasic system (solid catalyst, dissolved substrate, gaseous hydrogen), and efficient contact is critical.
-
Solution: Increase the hydrogen pressure within safe limits of your equipment. Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer.
-
Cause: Oxidation of the product. The hydroxylated tetrahydroquinoline ring can be sensitive to air oxidation, especially at elevated temperatures or in the presence of residual catalyst, which can revert it to the quinoline.
-
Solution: Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and filter the catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Promptly work up the reaction mixture.
-
-
Route B: Multi-step Synthesis (e.g., from m-aminophenol). These routes, such as acylation followed by reduction, offer more control but have more steps where yield can be lost.[1][2]
-
Cause: Incomplete cyclization in the lactam formation step.
-
Solution: Verify the reaction conditions, particularly temperature and reaction time. Ensure that the reagents used for cyclization (e.g., strong acids) are of appropriate concentration and purity.[1]
-
Cause: Inefficient reduction of the lactam.
-
Solution: The choice of reducing agent is critical. Agents like LiAlH₄ are effective but require strictly anhydrous conditions and careful quenching. Ensure your solvent (e.g., THF) is freshly distilled and dry.
-
| Route | Key Reagents | Common Issues | Key Advantages |
| A: Hydrogenation | 7-Hydroxyquinoline, H₂, Pd/C or PtO₂ | Catalyst poisoning, air oxidation of product, requires pressure equipment. | High atom economy, direct. |
| B: Multi-step | m-Aminophenol, acylating agent, reducing agent (e.g., LiAlH₄) | Multiple steps leading to cumulative yield loss, harsh reagents. | Avoids handling quinolines, allows for analogue synthesis.[1][2] |
Part 2: Optimizing the Acetylation of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
This step appears straightforward but is complicated by the presence of two nucleophilic sites: the phenolic hydroxyl group (O-acylation, desired) and the secondary amine in the ring (N-acylation, undesired).
Question 2: My acetylation reaction is incomplete. How can I drive it to completion?
An incomplete reaction is a common issue, often due to insufficient reactivity of the system.[3]
-
Cause: Low nucleophilicity of the phenol. The phenolic hydroxyl group is weakly acidic and therefore not a strong nucleophile.
-
Solution: Add a suitable base to deprotonate the phenol, creating a much more nucleophilic phenoxide ion. Pyridine is a common choice as it serves as both a base and a solvent. For more sterically hindered or less reactive phenols, a stronger, non-nucleophilic base or a more potent acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) can be highly effective.[3]
-
-
Cause: Low electrophilicity of the acetylating agent. Acetic anhydride is generally effective, but its reactivity can be enhanced.
-
Solution: While less common for simple acetylations, a catalytic amount of a protic acid (e.g., H₂SO₄) or a Lewis acid can protonate the anhydride, making it a stronger electrophile.[3] However, this can promote side reactions and is often not necessary when a basic catalyst is used.
-
-
Cause: Insufficient temperature or time.
-
Solution: Gently warm the reaction mixture (e.g., to 40-60 °C) and monitor by TLC until all the starting material is consumed. Some solvent-free reactions show complete conversion at elevated temperatures.[3]
-
Question 3: I am observing a significant amount of a side product. How do I promote selective O-acetylation over N-acetylation?
This is the most critical challenge in this synthesis. The secondary amine of the tetrahydroquinoline ring is also a potent nucleophile and can compete with the hydroxyl group for the acetylating agent.
-
Cause: The secondary amine is a strong nucleophile, often more so than the neutral phenol. In a standard pyridine-catalyzed reaction, both O- and N-acetylation can occur, leading to a mixture of products.
-
Solution 1 (Kinetic Control with Stoichiometry): Cool the reaction to 0 °C before the slow, dropwise addition of acetic anhydride. The hydroxyl group is often more sterically accessible, and under these conditions, you may favor O-acetylation. Use only a slight excess (1.1-1.2 equivalents) of acetic anhydride to minimize the chance of di-acetylation.
-
Solution 2 (pH and Reagent Choice): The relative nucleophilicity of the amine and the hydroxyl group is pH-dependent. In a more acidic medium, the amine will be protonated and non-nucleophilic, allowing for selective O-acetylation. However, this deactivates the desired phenoxide formation. A better approach is to use a base that selectively deprotonates the phenol without significantly activating the amine. A bulky, non-nucleophilic base might be advantageous here.
-
Solution 3 (Protecting Group Strategy): For the cleanest result, consider a protecting group strategy. The amine can be temporarily protected with a group that is stable to acetylation conditions but easily removed afterward (e.g., a Boc group). While this adds steps, it guarantees selectivity.
-
Question 4: My product seems to be degrading during workup and purification. What should I do?
The ester functionality can be sensitive to hydrolysis under either strongly acidic or basic conditions.
-
Cause: Hydrolysis during aqueous workup. Washing with strong aqueous base (like NaOH) or acid can cleave the newly formed ester.
-
Solution: Use a mild base for the workup, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acetic acid byproduct. Perform washes quickly and at cool temperatures.
-
-
Cause: Degradation on silica gel. The slightly acidic nature of standard silica gel can sometimes cause streaking or degradation of sensitive compounds during column chromatography.
-
Solution: If you observe significant tailing or product loss on the column, you can neutralize the silica gel. This is done by preparing a slurry of the silica in your eluent system and adding ~1% triethylamine, then packing the column as usual. Alternatively, using alumina as the stationary phase may be beneficial.
-
| Parameter | Condition 1 (Basic) | Condition 2 (Optimized) | Condition 3 (Catalytic) |
| Acetylating Agent | Acetic Anhydride (1.5 eq) | Acetic Anhydride (1.2 eq) | Acetic Anhydride (1.2 eq) |
| Catalyst/Base | Pyridine | Pyridine | DMAP (0.1 eq) |
| Solvent | Pyridine | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temp | 0 °C to Room Temp | Room Temp |
| Typical Outcome | Moderate yield, risk of N-acetylation side product. | Good yield, improved O-selectivity. | High yield, fast reaction, but higher risk of N-acetylation if not controlled.[3] |
Part 3: Detailed Experimental Protocols
Protocol: Optimized O-Acetylation of 7-Hydroxy-1,2,3,4-tetrahydroquinoline
This protocol is designed to maximize O-selectivity by controlling temperature and stoichiometry.
-
Preparation: Dissolve 7-hydroxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Add pyridine (2.0 eq).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching & Workup: Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,3,4-Tetrahydroquinolin-7-yl acetate.
References
- BenchChem. (2025). Performance of different catalysts in the synthesis of substituted tetrahydroquinolines. BenchChem.
- Field, G., & Hammond, P. R. (1994). Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline. U.S. Patent No. 5,283,336.
- Field, G., & Hammond, P. R. (1994). Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline. OSTI.GOV.
- ResearchGate. (n.d.). Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal.
- BenchChem. (2025).
- BenchChem. (2025).
- Li, Z., et al. (2021). Synthesis of Tetrahydroquinolines by Scandium-Catalyzed [3 + 3] Annulation of Anilines with Allenes and Dienes.
- MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
- BenchChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods. BenchChem.
Sources
- 1. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
- 2. Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline (Patent) | OSTI.GOV [osti.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Purification challenges of 1,2,3,4-Tetrahydroquinoline derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the isolation and purification of 1,2,3,4-tetrahydroquinoline (THQ) derivatives. While these scaffolds are highly valuable in medicinal chemistry, their unique physicochemical properties—specifically their secondary amine basicity and susceptibility to aerobic oxidation—present distinct chromatographic and handling challenges.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recovery of your THQ targets.
Strategic workflow for the isolation and purification of THQ derivatives.
Section 1: Chromatographic Tailing and Resolution
Q: Why do my THQ derivatives exhibit severe peak tailing on reverse-phase HPLC and standard silica gel?
A: Peak tailing (Asymmetry factor, As>1.5 ) is the most common chromatographic distortion when purifying THQs. The causality lies in a dual retention mechanism. While the primary separation relies on predictable hydrophobic interactions with the stationary phase, the secondary amine of the THQ core acts as a strong base. On silica-based columns, residual silanol groups (-Si-OH) become ionized to silanoxanes (-Si-O⁻) at a mobile phase pH above 3.0[1]. The protonated THQ amine interacts via strong electrostatic and hydrogen-bonding forces with these ionized silanols, causing the analyte to "stick" and drag through the column[1][2].
To correct this, you must manipulate the ionization state of either the stationary phase or the analyte. Lowering the mobile phase pH below 3.0 fully protonates the residual silanols, neutralizing their charge and eliminating the secondary interaction[1]. Alternatively, raising the pH above the pKa of the THQ derivative (typically pH > 10) deprotonates the amine, though this requires specialized high-pH stable columns to prevent silica hydrolysis[2].
Table 1: Impact of Mobile Phase pH on THQ Chromatographic Peak Asymmetry
| Mobile Phase pH | Silanol State on Silica | THQ Secondary Amine State | Typical Peak Asymmetry ( As ) | Chromatographic Outcome |
| pH 7.0 | Ionized (-Si-O⁻) | Protonated (-NH₂⁺) | > 2.0 | Severe tailing, poor resolution[1] |
| pH 3.0 | Protonated (-Si-OH) | Protonated (-NH₂⁺) | 1.1 - 1.3 | Sharp, symmetrical peaks[1] |
| pH 10.0 | Ionized (-Si-O⁻) | Neutral (-NH) | 1.0 - 1.2 | Excellent symmetry (requires robust column)[2] |
Protocol 1: Optimized RP-HPLC Purification of Basic THQs
Self-validating principle: By buffering the mobile phase at pH 2.5, we actively suppress silanol ionization, ensuring retention is driven purely by predictable hydrophobic partitioning.
-
Column Selection: Select an end-capped, low-silanol activity C18 column (e.g., 150 mm x 4.6 mm, 5 µm) designed for low-pH stability[3].
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): HPLC-grade water with 0.1% Trifluoroacetic acid (TFA) or Formic acid to buffer the pH to ~2.5.
-
Solvent B (Organic): HPLC-grade Acetonitrile (ACN) with 0.1% TFA[3].
-
-
Sample Preparation: Dissolve the crude THQ in a 50:50 mixture of initial mobile phase conditions. Filter through a 0.22 µm PTFE syringe filter to remove particulates that could cause column bed deformation[1][3].
-
Gradient Execution: Run a scouting gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Monitor via UV detection at optimal wavelengths (typically 254 nm or 280 nm)[2].
-
Fraction Collection & Neutralization: Collect fractions based on the UV threshold. Critical step: Immediately neutralize the collected fractions with a mild base (e.g., saturated NaHCO₃) if the THQ is acid-sensitive, before concentrating under reduced pressure.
Section 2: Oxidative Degradation and Stability
Q: My purified 1,2,3,4-tetrahydroquinoline is initially colorless but turns yellow/brown over time, showing quinoline impurities by NMR. How do I prevent this?
A: 1,2,3,4-Tetrahydroquinolines are highly susceptible to aerobic oxidative dehydrogenation. When exposed to ambient air ( O2 ), light, or trace transition metals, the electron-rich THQ ring undergoes a sequential loss of hydrogen[4][5]. The mechanism involves the formation of a reactive dihydroquinoline intermediate, which rapidly aromatizes to form the thermodynamically stable, highly conjugated quinoline derivative[4][6]. This conjugated system is responsible for the yellow/brown discoloration.
Mechanistic pathway of THQ oxidative dehydrogenation to quinoline.
Prevention Strategy:
-
Deoxygenated Solvents: Always concentrate purified THQ fractions using rotary evaporation backfilled with Argon or Nitrogen.
-
Storage: Store the neat oil or crystallized solid in amber vials (to prevent photo-oxidation) under a strict Argon atmosphere at -20 °C.
-
Metal Scavenging: If your THQ was synthesized via transition-metal catalysis (e.g., Cu, Ir, Ru), trace metals act as potent oxidation catalysts[4]. Ensure complete metal removal using functionalized silica scavengers (e.g., QuadraSil AP) prior to final storage.
Section 3: Chiral Resolution and Metal Catalyst Removal
Q: I synthesized a chiral 2-substituted THQ via Iridium-catalyzed asymmetric hydrogenation. How can I efficiently remove the Ir-catalyst and upgrade the enantiomeric excess (ee)?
A: Asymmetric hydrogenation of quinolines using chiral Iridium-diamine catalysts (e.g., [IrCp*Cl₂]₂ with (S,S)-DPEN) is a highly efficient route to chiral THQs[7]. However, separating the homogeneous catalyst and achieving >99% ee requires a strategic workup. The Ir-complex can be sequestered, and the product can be chemically resolved using chiral acids.
Protocol 2: Post-Hydrogenation Workup and Chemical Resolution
Self-validating principle: Converting the liquid THQ free-base into a diastereomeric salt allows for fractional crystallization, simultaneously purging metal impurities and minor enantiomers into the mother liquor.
-
Catalyst Quenching & Extraction: Upon reaction completion, concentrate the methanolic reaction mixture. Wash the crude residue with 3.0 M aqueous sodium thiosulfate to sequester the Iridium catalyst, then extract with ethyl acetate[8].
-
Silica Filtration: Pass the concentrated organic layer through a short pad of silica gel, eluting with hexanes/ethyl acetate (20:1) to remove residual metal-diamine complexes[7][8].
-
Chemical Resolution: To upgrade the enantiomeric purity of (R)- or (S)-2-methyl-1,2,3,4-tetrahydroquinoline, dissolve the crude THQ in trifluoroethanol under reflux[8].
-
Salt Formation: Add 1.0 equivalent of a chiral resolving agent, such as (L)-Di-O-methyltartaric acid ((L)-DMTA)[8].
-
Crystallization: Allow the solution to cool naturally to room temperature over 12-15 hours. The matched diastereomeric salt will precipitate. Filter and wash with cold trifluoroethanol[8].
-
Free-basing: Treat the isolated salt with aqueous NaOH and extract with dichloromethane to recover the optically pure THQ (>99% ee)[8].
References
-
Synthesis of Optically Active 1,2,3,4-Tetrahydroquinolines via Asymmetric Hydrogenation Using Iridium-Diamine Catalyst - Organic Syntheses Procedure. Organic Syntheses.[Link]
-
Copper-Catalyzed Benign and Efficient Oxidation of Tetrahydroisoquinolines and Dihydroisoquinolines Using Air as a Clean Oxidant. ACS Omega.[Link]
-
Oxidation of 1, 2, 3, 4‐tetrahydroquinoline: recycling of the NiO/Gr catalyst. ResearchGate.[Link]
-
Synthesis of a molecularly defined single-active site heterogeneous catalyst for selective oxidation of N-heterocycles. Nature Communications.[Link]
-
Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. SciExplor.[Link]
-
Peak Tailing in HPLC. Element Lab Solutions.[Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]
Side reactions in the synthesis of 1,2,3,4-Tetrahydroquinolin-7-yl acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter chemoselectivity and over-reduction issues during the synthesis of bicyclic heterocycles.
The synthesis of 1,2,3,4-Tetrahydroquinolin-7-yl acetate presents a classic chemoselectivity challenge. Whether you are approaching the target via the selective reduction of quinolin-7-yl acetate or the selective O-acetylation of 1,2,3,4-tetrahydroquinolin-7-ol, the molecule's dual functional groups (a secondary amine and a phenolic ester/hydroxyl) create competing reaction pathways.
This guide is designed to provide you with field-proven insights, explaining the fundamental causality behind these side reactions and offering self-validating protocols to ensure high-yield, high-purity syntheses.
Mechanistic Pathways & Known Side Reactions
To troubleshoot effectively, we must first map the synthetic landscape. The diagram below illustrates the two primary synthetic routes and the critical junctures where side reactions branch off.
Mechanistic pathways for 1,2,3,4-Tetrahydroquinolin-7-yl acetate synthesis and side reactions.
Troubleshooting Guide & FAQs
Q1: When attempting to O-acetylate 1,2,3,4-tetrahydroquinolin-7-ol, my LC-MS shows a massive peak for the N,O-diacetate (m/z 234.1) instead of my target (m/z 192.1). Why is this happening, and how do I fix it?
A1: This is a fundamental issue of chemoselectivity. The secondary amine (N1) in the tetrahydroquinoline core is significantly more nucleophilic than the C7 phenolic hydroxyl group. Under standard basic acylation conditions (e.g., using Triethylamine or DMAP), the amine rapidly attacks the acetic anhydride, leading to N-acetylation or N,O-diacetylation[1].
The Fix: You must invert the natural reactivity. By shifting to a highly acidic medium using Trifluoroacetic acid (TFA), you exploit the pKa difference between the two groups. The amine (pKa ~5) is quantitatively protonated into an ammonium salt, rendering it sterically and electronically deactivated. The phenol (pKa ~10) remains partially available to attack the acylium ion.
Q2: I am synthesizing the target via the reduction of quinolin-7-yl acetate using Pd/C and H₂ gas. However, NMR indicates a large percentage of decahydroquinoline byproducts. How do I stop this over-reduction?
A2: Over-reduction to decahydroquinoline is a common issue that stems from harsh reaction conditions and high catalyst activity[2]. The reduction of the electron-deficient pyridine ring is thermodynamically favorable. However, once the tetrahydroquinoline is formed, the newly generated secondary amine donates electron density into the adjacent benzene ring, activating it. If your hydrogen pressure is too high or your catalyst is too active, the carbocyclic ring will also saturate.
The Fix: Modulate the thermodynamic environment. Switch from high-pressure H₂ gas to a mild transfer hydrogenation system (e.g., ammonium formate with Pd/C)[3]. This provides a slow, controlled release of hydrogen that is kinetically sufficient to reduce the heterocyclic ring but insufficient to saturate the carbocyclic ring.
Q3: My reaction goes to completion, but I lose my acetate group during the aqueous workup. What is causing this hydrolysis?
A3: Phenolic acetates are highly susceptible to hydrolysis under both strongly acidic and strongly basic conditions. If you quench an acidic reaction mixture with concentrated NaOH or allow a basic reaction to sit in aqueous media for too long, the ester bond will cleave, reverting your product back to the starting material[4].
The Fix: Always quench acetate-containing reactions at 0 °C using a mild buffer, such as saturated aqueous NaHCO₃, and carefully monitor the pH to ensure it does not exceed 7.5. Extract immediately into an organic solvent.
Quantitative Data on Reaction Optimization
The table below summarizes the causality between reaction conditions and the resulting chemoselectivity, providing a clear benchmark for your own experiments.
| Synthesis Route | Reagents & Conditions | Target Conversion | Chemoselectivity (Target : Side Product) | Primary Side Reaction |
| O-Acetylation (Basic) | Ac₂O, TEA, DMAP, DCM, 25°C | >95% | 10 : 90 (O-Ac : N-Ac) | N-Acetylation (N,O-diacetate) |
| O-Acetylation (Acidic) | Ac₂O, TFA, DCM, 25°C | 88% | 95 : 5 (O-Ac : N-Ac) | Trace N-acetylation |
| Reduction (Harsh) | H₂ (50 psi), 10% Pd/C, MeOH | >99% | 60 : 40 (THQ : DHQ) | Over-reduction to Decahydroquinoline |
| Reduction (Mild) | NH₄HCO₂, 10% Pd/C, MeOH, 60°C | 92% | 98 : 2 (THQ : DHQ) | Trace incomplete reduction |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the success of the reaction mechanistically before proceeding to the next step.
Protocol A: Acid-Directed Selective O-Acetylation of 1,2,3,4-Tetrahydroquinolin-7-ol
This protocol suppresses amine nucleophilicity to force O-acetylation.
-
Preparation: Dissolve 1,2,3,4-tetrahydroquinolin-7-ol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. Cool the flask to 0 °C in an ice bath.
-
Amine Masking (Checkpoint): Add Trifluoroacetic acid (TFA, 15.0 mmol) dropwise.
-
Self-Validation: The solution may exhibit a slight color shift as the ammonium salt forms. This step is critical; skipping it will result in immediate N-acetylation.
-
-
Acylation: Slowly add acetic anhydride (11.0 mmol). Remove the ice bath and stir at room temperature for 4 hours.
-
In-Process Monitoring: Analyze an aliquot via LC-MS.
-
Self-Validation: The dominant mass should be [M+H]⁺ = 192.1. If a significant peak at m/z 234.1 (diacetate) is observed, the TFA equivalent was insufficient to fully protonate the amine.
-
-
Controlled Quench: Cool the reaction back to 0 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~7.2.
-
Causality: Exceeding pH 8 will initiate hydrolysis of your newly formed phenolic acetate.
-
-
Isolation: Extract with DCM (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Iterative troubleshooting workflow to minimize N-acetylation during O-acetylation procedures.
Protocol B: Chemoselective Transfer Hydrogenation of Quinolin-7-yl acetate
This protocol utilizes mild thermodynamics to prevent over-reduction to decahydroquinoline.
-
Preparation: Dissolve quinolin-7-yl acetate (10.0 mmol) in anhydrous methanol (40 mL) in a round-bottom flask.
-
Catalyst Addition: Add 10% Pd/C (5 mol%). Purge the flask thoroughly with argon to remove oxygen.
-
Hydrogen Donor Addition (Checkpoint): Add ammonium formate (30.0 mmol) in small portions at room temperature.
-
Causality: Ammonium formate decomposes into NH₃, CO₂, and H₂ on the palladium surface. This creates a low-pressure, steady-state hydrogen environment that is kinetically incapable of reducing the robust benzene ring, thus preventing decahydroquinoline formation[2].
-
-
Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 2 hours.
-
In-Process Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material spot should completely disappear, replaced by a single, higher Rf spot corresponding to the tetrahydroquinoline derivative.
-
Workup: Cool to room temperature. Filter the catalyst through a tightly packed pad of Celite, washing generously with methanol. Concentrate the filtrate, partition between EtOAc and water, dry the organic layer, and evaporate to yield the target compound.
Sources
1,2,3,4-Tetrahydroquinolin-7-yl acetate synthesis scale-up problems
Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of 1,2,3,4-tetrahydroquinolin-7-yl acetate presents two major synthetic hurdles: achieving chemoselective hydrogenation of the heteroaromatic ring without over-reducing the phenol, and controlling regioselectivity during O-acetylation to prevent N-acetylation.
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Below, you will find the causality behind reaction behaviors, self-validating protocols, and data-driven troubleshooting strategies to ensure high-fidelity scale-up.
I. Process Architecture
The standard industrial route relies on a two-stage sequence: the catalytic dearomatization of 7-hydroxyquinoline, followed by the kinetic masking of the resulting secondary amine to achieve selective O-acetylation.
Fig 1: Two-stage scale-up workflow for 1,2,3,4-tetrahydroquinolin-7-yl acetate synthesis.
II. Troubleshooting Guides & FAQs
Q1: During the scale-up hydrogenation of 7-hydroxyquinoline, we are observing massive over-reduction, yielding octahydro-7(1H)-quinolone instead of the desired tetrahydroquinoline. How do we prevent this? Answer: Over-reduction is a classic symptom of using an overly aggressive catalyst system. Highly active catalysts like Rhodium on Alumina (Rh/Al₂O₃) or Adams' catalyst (PtO₂) are notorious for indiscriminately reducing both the pyridine and phenolic rings, leading to the octahydro-derivative[1]. To achieve chemoselectivity, you must switch to a milder catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel[2]. Pd/C has a significantly lower binding affinity for the electron-rich phenolic carbocycle. By maintaining the reaction at 60–70°C under 8–12 atmospheres of hydrogen, you provide exactly enough activation energy to reduce the nitrogen-containing heterocycle without breaching the threshold for phenol dearomatization[3].
Q2: In the acetylation step, our LC-MS shows a messy mixture of O-acetate, N-acetate, and N,O-diacetate. How can we force the reaction to yield exclusively 1,2,3,4-tetrahydroquinolin-7-yl acetate? Answer: The secondary amine in the tetrahydroquinoline core is inherently more nucleophilic than the phenolic hydroxyl group. Under standard basic conditions (e.g., using Et₃N or pyridine), N-acetylation is kinetically favored and will dominate the product profile[4]. To invert this selectivity, you must exploit the basicity of the amine. By conducting the reaction in strongly acidic media (using Trifluoroacetic acid, TFA), the amine is protonated into an unreactive ammonium salt. This leaves the phenol as the only available nucleophile for O-acetylation. Alternatively, if your facility supports biocatalysis, utilizing an acyltransferase (such as MsAcT from Mycobacterium smegmatis) allows for highly selective O-transesterification in aqueous media[5].
Q3: Our Pd/C catalyst loses activity rapidly during the 100-gram scale hydrogenation, leading to stalled reactions. What is the root cause? Answer: Catalyst poisoning at scale is almost always tied to substrate purity. Trace sulfur impurities or unreacted starting materials from the upstream quinoline synthesis will irreversibly bind to the palladium surface[3]. Ensure your 7-hydroxyquinoline is rigorously recrystallized before use. If purity is confirmed and stalling persists, the issue is likely poor gas-liquid-solid mass transfer in your batch reactor; upgrading to a continuous-flow hydrogenation setup will alleviate localized hydrogen starvation.
III. Regioselectivity Troubleshooting Logic
Fig 2: Logic tree for resolving regioselectivity failures during the acetylation stage.
IV. Quantitative Data Summary
Table 1: Catalyst Screening for 7-Hydroxyquinoline Chemoselective Hydrogenation
| Catalyst System | Pressure (atm) | Temp (°C) | Conversion (%) | Selectivity for THQ (%) | Major Byproduct |
|---|---|---|---|---|---|
| Rh/Al₂O₃ (5%) | 10 | 25 | >99 | <10 | Octahydroquinolone |
| PtO₂ | 4 | 25 | 95 | 45 | Octahydroquinolone |
| Raney Nickel | 10 | 60 | 90 | 85 | Unreacted SM |
| Pd/C (5%) | 10 | 65 | >99 | >95 | Trace dimers |
Table 2: Regioselectivity in Acetylation of 1,2,3,4-Tetrahydroquinolin-7-ol
| Reagents | Solvent | Temp (°C) | O-Acetate (%) | N-Acetate (%) | N,O-Diacetate (%) |
|---|---|---|---|---|---|
| Ac₂O (1.1 eq), Et₃N | CH₂Cl₂ | 25 | 5 | 85 | 10 |
| Ac₂O (2.5 eq), Pyridine | Neat | 90 | 0 | 5 | 95 |
| Ac₂O (1.1 eq), TFA | CH₂Cl₂ | 0 | 92 | 5 | 3 |
| Vinyl Acetate, MsAcT | Water | 30 | >98 | <1 | <1 |
V. Self-Validating Experimental Protocols
Protocol A: Pilot-Scale Hydrogenation of 7-Hydroxyquinoline
-
Causality: Utilizing Pd/C under strictly controlled thermal conditions (60–70°C) provides the exact thermodynamic environment required to reduce the pyridine ring while leaving the phenol ring intact, preventing the formation of octahydroquinolones.
-
Step 1: In a high-pressure Hastelloy reactor, suspend 7-hydroxyquinoline (100 g, 0.69 mol) in reagent-grade methanol (1 L).
-
Step 2: Add 5 wt% Pd/C (5.0 g). Purge the vessel with nitrogen (3x), followed by hydrogen gas (3x).
-
Step 3: Pressurize the reactor to 10 atm with H₂ and heat to 65°C. Stir vigorously (800 rpm) until hydrogen uptake ceases (typically 4–6 hours).
-
Step 4: Cool to room temperature, vent the hydrogen safely, and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under vacuum.
-
Self-Validation Checkpoint: Withdraw a 1 mL aliquot of the reaction mixture prior to filtration and perform rapid UV-Vis spectroscopy. The complete disappearance of the characteristic quinoline π−π∗ absorption band at ~313 nm confirms that the heteroaromatic ring is fully reduced, validating the endpoint before proceeding to workup.
Protocol B: Acid-Mediated Selective O-Acetylation
-
Causality: The addition of Trifluoroacetic acid (TFA) lowers the reaction pH below the pKa of the secondary amine, converting it into an unreactive ammonium salt. This kinetic masking forces the acetic anhydride to react exclusively with the unmasked phenolic hydroxyl group.
-
Step 1: Dissolve 1,2,3,4-tetrahydroquinolin-7-ol (50 g, 0.33 mol) in anhydrous CH₂Cl₂ (500 mL) and cool to 0°C in an ice bath.
-
Step 2: Slowly add Trifluoroacetic acid (TFA, 41.8 g, 1.1 eq) dropwise over 15 minutes to protonate the amine. Stir for 10 minutes.
-
Step 3: Add acetic anhydride (35.7 g, 1.05 eq) dropwise. Maintain the temperature at 0°C and stir for 2 hours.
-
Step 4: Quench the reaction by carefully pouring it into a saturated aqueous NaHCO₃ solution (1 L) to neutralize the TFA and unreacted anhydride. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.
-
Self-Validation Checkpoint: Perform a Ninhydrin test on the crude organic extract. A positive result (development of a deep purple color) confirms the presence of a free secondary amine, validating that the N-center successfully evaded acetylation and regioselectivity was achieved.
VI. References
1.[3] Title: Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine | Source: Benchchem | URL: 2.[1] Title: Octahydro-7 (1H)-quinolones. I. Stereochemistries of Catalytic Hydrogenation of 7-Hydroxyquinoline | Source: J-STAGE | URL: 3.[2] Title: The synthesis of tetrahydroquinoline via different methods. | Source: ResearchGate | URL: 4.[4] Title: Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands | Source: PubMed Central (NIH) | URL: 5.[5] Title: Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis | Source: MDPI | URL:
Sources
- 1. Octahydro-7 (1H)-quinolones. I. Stereochemistries of Catalytic Hydrogenation of 7-Hydroxyquinoline [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-7-yl acetate
Introduction: Navigating the Synthesis of a Key Intermediate
The synthesis of 1,2,3,4-Tetrahydroquinolin-7-yl acetate is a critical process for researchers in drug discovery and development, as the tetrahydroquinoline scaffold is a privileged structure found in a multitude of biologically active compounds.[1] This two-step synthesis, involving the reduction of a quinoline precursor followed by selective O-acetylation, appears straightforward on paper. However, in practice, it presents several challenges, primarily related to the formation of process-related impurities and byproducts.
This guide provides a comprehensive, question-and-answer-based resource for identifying, troubleshooting, and mitigating common issues encountered during this synthesis. We will delve into the causality behind byproduct formation and offer field-proven protocols for ensuring the synthesis of a high-purity final product.
Core Synthesis Pathway Overview
The synthesis is typically achieved in two principal stages:
-
Formation of the Tetrahydroquinoline Core: This usually involves the catalytic hydrogenation of 7-hydroxyquinoline to yield 1,2,3,4-Tetrahydroquinolin-7-ol. The choice of catalyst and reaction conditions is crucial to ensure complete saturation of the pyridine ring without affecting the hydroxyl group.[2]
-
Selective Acetylation: The phenolic hydroxyl group of 1,2,3,4-Tetrahydroquinolin-7-ol is then acetylated, most commonly using acetic anhydride with a suitable base or catalyst. The primary challenge here is achieving selective O-acetylation without concurrent N-acetylation of the secondary amine within the heterocyclic ring.
Caption: General two-step synthesis pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the synthesis, focusing on the identification and mitigation of key byproducts.
FAQ 1: My acetylation reaction is incomplete. How can I drive it to completion?
Question: I've run the acetylation of 1,2,3,4-Tetrahydroquinolin-7-ol overnight, but TLC analysis still shows a significant amount of starting material. What went wrong?
Answer: An incomplete reaction is a common issue that can often be traced back to reagent quality, reaction conditions, or solubility. Here’s a troubleshooting workflow:
-
Reagent Quality: Acetic anhydride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will be converted to acetic acid, rendering it ineffective.[3] Always use a fresh bottle or a properly stored aliquot. Ensure your solvent (e.g., Dichloromethane, Ether) is anhydrous.[3]
-
Base Selection & Stoichiometry: If you are using a solid base like potassium carbonate, ensure it is finely powdered and anhydrous. Solubility can be an issue; the reaction may be heterogeneous and require vigorous stirring.[3] For homogeneous reactions, consider using a soluble organic base like pyridine or triethylamine. Ensure at least one equivalent of the base is used to neutralize the acetic acid formed during the reaction.
-
Temperature and Time: While O-acetylation of phenols is typically fast, low temperatures (0°C) used to improve selectivity may slow the reaction down. If selectivity is not a major issue, consider allowing the reaction to warm to room temperature and extending the reaction time. Monitor progress by TLC every few hours.
-
Catalyst Addition: The addition of a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst that works by forming a highly reactive acetylpyridinium intermediate.[4]
Caption: Troubleshooting workflow for an incomplete acetylation reaction.
FAQ 2: I see multiple product spots on my TLC plate. What are these byproducts?
Question: My reaction appears to have worked, but I have at least two new spots on my TLC plate in addition to my desired product. How do I identify them?
Answer: In this synthesis, the most probable byproducts arise from the acetylation of the secondary amine at the N-1 position. This leads to the formation of an N-acetylated byproduct and an N,O-diacetylated byproduct.
-
Byproduct 1: N-acetyl-1,2,3,4-Tetrahydroquinolin-7-ol: Formed if the amine is acetylated but the hydroxyl group is not.
-
Byproduct 2: 1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl acetate (N,O-diacetyl): Formed if both the amine and the hydroxyl group are acetylated.
-
Byproduct 3: Quinoline/Oxidized Species: If the starting tetrahydroquinoline is unstable under the reaction conditions, it can be oxidized back to the aromatic quinoline.[5]
Caption: Competing reaction pathways leading to byproducts.
FAQ 3: How can I confirm the identity of these byproducts using analytical techniques?
Question: I've isolated the different spots from my reaction mixture. How can I use NMR and Mass Spectrometry to definitively identify the desired product versus the N-acetylated and N,O-diacetylated byproducts?
Answer: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides conclusive evidence.
Mass Spectrometry (MS): This is the quickest way to differentiate the compounds based on mass.
| Compound | Starting Material (SM) | Desired Product (O-acetyl) | Byproduct (N-acetyl) | Byproduct (N,O-diacetyl) |
| Formula | C₉H₁₁NO | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ | C₁₃H₁₅NO₃ |
| Molecular Weight | 149.19 g/mol | 191.22 g/mol | 191.22 g/mol | 233.25 g/mol |
| Expected [M+H]⁺ | 150.09 | 192.10 | 192.10 | 234.11 |
Note: MS cannot distinguish between the O-acetyl and N-acetyl isomers as they have the same mass. NMR is required for this.
¹H NMR Spectroscopy: Key proton signals will shift predictably upon acetylation.
| Proton Signal | Starting Material (SM) | Desired Product (O-acetyl) | Byproduct (N,O-diacetyl) |
| Phenolic -OH | ~9.0-9.5 ppm (broad s) | Absent | Absent |
| Amine -NH | ~3.5-4.5 ppm (broad s) | ~3.5-4.5 ppm (broad s) | Absent |
| O-acetyl -CH₃ | Absent | ~2.2-2.3 ppm (s, 3H) | ~2.2-2.3 ppm (s, 3H) |
| N-acetyl -CH₃ | Absent | Absent | ~2.1-2.2 ppm (s, 3H) |
| Aromatic H's | ~6.4-6.9 ppm | Shift downfield (~6.7-7.1 ppm) | Shift downfield (~6.7-7.1 ppm) |
| -CH₂-N (at C2) | ~3.2-3.3 ppm (t) | ~3.2-3.3 ppm (t) | Shift downfield (~3.8-4.0 ppm, t) |
The most telling signs are the disappearance of the -OH and -NH protons and the appearance and chemical shift of the new acetyl methyl singlets. N-acetylation causes a significant downfield shift of the adjacent methylene protons at the C2 position.
FAQ 4: How can I prevent the formation of the N-acetylated byproduct?
Question: The N,O-diacetylated byproduct is the major component of my reaction mixture. How can I improve the selectivity for O-acetylation?
Answer: Improving selectivity is a matter of controlling the relative nucleophilicity of the oxygen and nitrogen atoms.
-
Lower the Temperature: Perform the reaction at 0°C or even -10°C. Lower temperatures generally favor the thermodynamically preferred product and can increase selectivity by slowing down the rate of N-acetylation more than O-acetylation.
-
Use a Weaker Base: Strong bases like pyridine or triethylamine can deprotonate the secondary amine, increasing its nucleophilicity. Using a milder, non-nucleophilic base like potassium carbonate can sometimes favor O-acetylation, although the reaction may be slower.[3]
-
Protonate the Amine: An alternative strategy is to perform the acetylation under slightly acidic conditions or by using the hydrochloride salt of the starting material. The protonated amine (ammonium salt) is no longer nucleophilic, allowing the acetic anhydride to react exclusively with the hydroxyl group. After the reaction, a simple basic workup will neutralize the salt.
-
Protecting Group Strategy: For the highest possible purity, a protecting group strategy is recommended.
-
Protect the amine first, for example, as a Boc-carbamate (using Boc-anhydride).
-
Perform the O-acetylation on the Boc-protected intermediate.
-
Remove the Boc protecting group using an acid like trifluoroacetic acid (TFA). This multi-step process often provides a much cleaner final product, simplifying purification.
-
FAQ 5: What is the best way to purify the final product away from the byproducts?
Question: My reaction mixture contains starting material, the desired product, and the di-acetylated byproduct. What's the recommended purification protocol?
Answer: Flash column chromatography on silica gel is the most effective method for separating these compounds due to their significant polarity differences.[2][4]
Protocol: Flash Column Chromatography Purification
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the resulting oil/solid onto a small amount of silica gel (~2-3 times the mass of the crude material). Allow the silica to dry completely until it is a free-flowing powder.
-
Column Packing: Dry pack the column with silica gel in a fume hood. Wet the column with the initial, low-polarity eluent.
-
Eluent System Selection: Use TLC to determine an appropriate solvent system. A gradient elution is typically most effective.
-
Starting Eluent: A low-polarity mixture, such as 10-20% Ethyl Acetate in Hexanes. This will elute the least polar compound, the N,O-diacetylated byproduct , first.
-
Gradient Increase: Gradually increase the polarity of the eluent, for example, to 30-40% Ethyl Acetate in Hexanes. This will elute the desired O-acetylated product .
-
Final Eluent: A further increase in polarity to 50-70% Ethyl Acetate in Hexanes will elute the more polar starting material (1,2,3,4-Tetrahydroquinolin-7-ol).
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,2,3,4-Tetrahydroquinolin-7-yl acetate.
References
- Mastering Tetrahydroquinoline Synthesis for Pharmaceutical Innovation. (2026, March 4). Vertex AI Search.
-
Kouznetsov, V. V., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
Xie, D., et al. (2019). A Method for the Synthesis of 1,2,3,4‐Tetrahydroquinolines through Reduction of Quinolin‐2(1H)‐ones Promoted by SmI2/H2O/Et3N. ChemistrySelect. [https://www.researchgate.net/publication/337199042_A_Method_for_the_Synthesis_of_1234-Tetrahydroquinolines_through_Reduction_of_Quinolin-21H-ones_Promoted_by_SmI2H2O پروموEt3N]([Link] پروموEt3N)
-
Kiasat, A. R., et al. (2013). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Journal of the Serbian Chemical Society. [Link]
-
Reddit r/Chempros Discussion. (2020). Problems with acetylation of a 1,4-quinol derivative. Reddit. [Link]
-
Sethi, M. K., et al. (2016). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Der Pharma Chemica. [Link]
-
Gibe, R., et al. (2007). and Solid-Phase Synthesis of Natural Product-Like Tetrahydroquinoline-Based Polycyclics Having a Medium Size Ring. Canadian Journal of Chemistry. [Link]
-
Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Profile of 1,2,3,4-Tetrahydroquinolin-7-yl acetate and Established Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutic agents to combat oxidative stress-related pathologies has brought a diverse array of molecules to the forefront of scientific investigation. Among these, heterocyclic compounds, particularly those with a quinoline scaffold, have garnered significant attention for their potential antioxidant properties.[1][2][3] This guide provides an in-depth technical comparison of a specific synthetic derivative, 1,2,3,4-Tetrahydroquinolin-7-yl acetate, against well-established antioxidant benchmarks such as Vitamin C (Ascorbic Acid), a water-soluble analog of Vitamin E (Trolox), and alpha-tocopherol.
While direct comparative experimental data for 1,2,3,4-Tetrahydroquinolin-7-yl acetate is not extensively available in peer-reviewed literature, this guide will provide a robust framework for its evaluation. We will delve into the mechanistic underpinnings of antioxidant action, present a side-by-side overview of the chemical properties of these compounds, and, most critically, provide detailed, validated experimental protocols for key antioxidant assays. This will empower researchers to conduct their own rigorous comparative studies and accurately position 1,2,3,4-Tetrahydroquinolin-7-yl acetate within the broader landscape of antioxidant compounds.
The Chemical Landscape of Antioxidant Defense
At its core, antioxidant activity revolves around a molecule's ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can inflict damage to cellular components, including DNA, proteins, and lipids. The efficacy of an antioxidant is dictated by its chemical structure, which influences its mechanism of action.
1,2,3,4-Tetrahydroquinolin-7-yl acetate: This molecule belongs to the tetrahydroquinoline class of heterocyclic compounds. The antioxidant potential of quinoline derivatives is often attributed to the nitrogen atom within the heterocyclic ring and the presence of electron-donating substituents on the aromatic ring.[4] The acetate group at the 7-position may influence its lipophilicity and cellular uptake, which are critical factors in its biological activity.
Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that can directly scavenge a wide variety of ROS and RNS. Its antioxidant activity stems from its ability to donate electrons from its enediol structure, thereby reducing reactive species.
Trolox: A water-soluble derivative of vitamin E, Trolox is often used as a standard in antioxidant capacity assays due to its well-defined antioxidant activity. It acts as a chain-breaking antioxidant, effectively interrupting the propagation of lipid peroxidation.
Alpha-tocopherol (Vitamin E): The most biologically active form of vitamin E, alpha-tocopherol is a lipid-soluble antioxidant that primarily protects cell membranes from lipid peroxidation. Its phenolic hydroxyl group is crucial for its ability to donate a hydrogen atom to peroxyl radicals.
A direct comparison of the antioxidant potential of these molecules requires standardized experimental evaluation. The following sections provide the necessary tools and theoretical background for such an undertaking.
Comparative Analysis of Antioxidant Capacity: A Framework for Evaluation
In the absence of direct comparative IC50 or ORAC values for 1,2,3,4-Tetrahydroquinolin-7-yl acetate, we present a summary of reported antioxidant activities for other tetrahydroquinoline derivatives alongside values for our benchmark antioxidants. This table serves to provide context and highlight the potential antioxidant efficacy of the target compound.
Table 1: Representative Antioxidant Activities of Tetrahydroquinoline Derivatives and Standard Antioxidants
| Compound/Derivative | Assay | IC50/EC50 (µg/mL) | Reference |
| N-propargyl-toluidine derivative 1 | ABTS | <10 | [5] |
| N-propargyl-toluidine derivative 2 | ABTS | <10 | [5] |
| N-propargyl-6-methoxy-tetrahydroquinoline | ABTS | <10 | [5] |
| Tetrahydroquinoline Derivative (SF8) | DPPH | 29.19 ± 0.25 | [6] |
| Ascorbic Acid | DPPH | ~1.5 - 28.7 | [1][7][8] |
| Ascorbic Acid | ABTS | ~35 | [1] |
| Trolox | DPPH | ~63.69 | [9] |
| Trolox | ABTS | ~42.11 | [9] |
Note: The IC50/EC50 values for Ascorbic Acid and Trolox can vary significantly between studies due to differing experimental conditions. The values presented here are representative examples.
Experimental Protocols for Antioxidant Capacity Assessment
To facilitate a direct and valid comparison, the following detailed protocols for key in vitro antioxidant assays are provided. Adherence to these standardized methods is crucial for generating reproducible and comparable data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a series of concentrations of the test compound (1,2,3,4-Tetrahydroquinolin-7-yl acetate) and standard antioxidants (Ascorbic Acid, Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the antioxidant.
-
Figure 1: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Prior to the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compound and standard antioxidants in the same solvent used for dilution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound or standard solution to each well.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula provided for the DPPH assay.
-
Determine the EC50 value (the concentration of the antioxidant that scavenges 50% of the ABTS•+ radicals).
-
Figure 2: Workflow for the ABTS Radical Cation Scavenging Assay.
Cellular Antioxidant Activity (CAA) Assay: A Biologically Relevant Assessment
While in vitro assays like DPPH and ABTS are valuable for initial screening, the Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy.[10] This assay assesses the ability of a compound to prevent the formation of a fluorescent probe within cultured cells when they are subjected to oxidative stress.[3][6]
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black-walled microplate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
-
Treatment:
-
Remove the growth medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with the test compound or standard antioxidant (Quercetin is often used as a standard in this assay) and a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the treatment solution.
-
Add a solution of 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to induce oxidative stress.
-
-
Measurement and Analysis:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission) every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
The CAA value is calculated as the percentage reduction in AUC in the presence of the antioxidant compared to the control.
-
Mechanism of Action: The Nrf2 Signaling Pathway
A key mechanism by which cells respond to oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1.[2] However, in the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1][7]
Many antioxidant compounds, particularly those of phenolic nature, are thought to exert their protective effects not only by direct radical scavenging but also by activating the Nrf2 pathway. Investigating the ability of 1,2,3,4-Tetrahydroquinolin-7-yl acetate to modulate this pathway would provide crucial insights into its mechanism of action.
Figure 3: Simplified Diagram of the Nrf2 Signaling Pathway.
Conclusion
While the definitive antioxidant profile of 1,2,3,4-Tetrahydroquinolin-7-yl acetate awaits direct comparative experimental validation, the information and protocols presented in this guide offer a comprehensive framework for its evaluation. The existing data on related tetrahydroquinoline derivatives suggest a promising potential for antioxidant activity. By employing the standardized assays outlined herein, researchers can generate the necessary data to rigorously compare this novel compound against established antioxidants like Vitamin C and Trolox. Furthermore, exploring its impact on crucial cellular defense mechanisms, such as the Nrf2 signaling pathway, will provide a more complete understanding of its potential therapeutic utility in combating oxidative stress-related diseases. This systematic approach will be instrumental in determining the true position of 1,2,3,4-Tetrahydroquinolin-7-yl acetate in the arsenal of antioxidant compounds.
References
-
Antioxidants in..., Scheme on the antioxidant potential of the NRF2 signaling pathway and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Loboda, A., Damulewicz, M., Pyza, E., Jozkowicz, A., & Dulak, J. (2016). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. PMC. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]
-
Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. Retrieved from [Link]
-
visbio. (n.d.). In Vitro Antioxidant Testing Services Using DPPH / FRAP / ORAC. Retrieved from [Link]
-
Frontiers. (n.d.). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Retrieved from [Link]
-
Wolfe, K. L., Kang, X., He, X., Dong, M., Zhang, Q., & Liu, R. H. (2008). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 56(18), 8618–8622. Retrieved from [Link]
-
MDPI. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Retrieved from [Link]
-
Althaher, A. R., et al. (2022). Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts. Journal of King Saud University - Science, 34(3), 101862. Retrieved from [Link]
-
Semantic Scholar. (2018). Anticancer, antioxidant, and antibacterial activities of low molecular weight bioactive subfractions isolated from cultures of w. Retrieved from [Link]
-
Manolov, S., Ivanov, I., & Bojilov, D. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(1), M1330. Retrieved from [Link]
-
ResearchGate. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC 50 value for antioxidant activity of ascorbic acid and the formulation. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Retrieved from [Link]
-
PubMed. (2000). New quinolinic derivatives as centrally active antioxidants. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. New quinolinic derivatives as centrally active antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jppres.com [jppres.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. e3s-conferences.org [e3s-conferences.org]
A Comparative Analysis of 1,2,3,4-Tetrahydroquinolin-7-yl acetate and Established Neuroprotective Agents: A Guide for Researchers
In the relentless pursuit of effective treatments for neurodegenerative diseases, the exploration of novel chemical entities with neuroprotective potential is paramount. This guide provides a comprehensive comparison of the hypothetical neuroprotective agent, 1,2,3,4-Tetrahydroquinolin-7-yl acetate, with a selection of well-established neuroprotective drugs. As a Senior Application Scientist, the following analysis is grounded in established pharmacological principles and aims to provide a scientifically rigorous framework for researchers, scientists, and drug development professionals. This document will delve into the known mechanisms of action of current therapies, propose a potential mechanism for our compound of interest based on its structural characteristics, and outline the experimental methodologies required to validate these hypotheses.
The Landscape of Neuroprotection: A Critical Need for Innovation
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of structure and function of neurons. Current therapeutic strategies often focus on symptomatic relief rather than halting or reversing the underlying pathology. Neuroprotective agents aim to preserve neuronal integrity and function in the face of insults like oxidative stress, excitotoxicity, and protein aggregation. The development of new and more effective neuroprotective agents is a critical unmet need in modern medicine.
1,2,3,4-Tetrahydroquinolin-7-yl acetate: A Hypothetical Neuroprotective Agent
To date, there is a notable absence of published literature specifically detailing the neuroprotective properties of 1,2,3,4-Tetrahydroquinolin-7-yl acetate. However, an analysis of its core chemical structure, the 1,2,3,4-tetrahydroquinoline scaffold, and the appended acetate functional group allows for the formulation of a scientifically-grounded hypothesis regarding its potential biological activity.
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) have been shown to possess a wide range of biological activities, including potential applications in neurodegenerative disorders.[2][3][4] Some THIQ analogs have been investigated for their ability to modulate N-methyl-D-aspartate (NMDA) receptors, which are critically involved in excitotoxicity, a key pathological process in many neurodegenerative diseases.[5] Furthermore, the tetrahydroquinoline ring has been a component in the design of compounds with antioxidant properties.[6][7]
The acetate functional group, while seemingly simple, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Ester groups can be designed to be hydrolyzed by esterases in the body, potentially leading to a prodrug strategy where the active form of the compound is released at a specific site.[8] The presence of an acetate group can also modulate the lipophilicity of a molecule, which in turn affects its ability to cross the blood-brain barrier, a critical consideration for any centrally-acting therapeutic.
Proposed Mechanism of Action
Based on the structural components, a hypothetical mechanism of action for 1,2,3,4-Tetrahydroquinolin-7-yl acetate can be proposed. The tetrahydroquinoline core may act as an antioxidant, scavenging free radicals and reducing oxidative stress within neurons. Additionally, it could potentially modulate the activity of key receptors involved in neuronal survival, such as the NMDA receptor. The acetate group might serve to enhance the bioavailability of the parent molecule in the central nervous system.
Established Neuroprotective Agents: A Benchmark for Comparison
To provide context for the potential of novel compounds like 1,2,3,4-Tetrahydroquinolin-7-yl acetate, it is essential to understand the mechanisms of action of currently approved neuroprotective agents.
Cholinesterase Inhibitors: Donepezil, Rivastigmine, and Galantamine
These drugs are primarily used in the treatment of Alzheimer's disease and work by increasing the levels of the neurotransmitter acetylcholine in the brain.[9]
-
Donepezil: A reversible and selective inhibitor of acetylcholinesterase (AChE).[10][11] Beyond its primary mechanism, some studies suggest that donepezil may have neuroprotective effects by protecting against amyloid-β toxicity and glutamate-induced excitotoxicity.[12]
-
Rivastigmine: Inhibits both AChE and butyrylcholinesterase (BuChE), which may offer a broader spectrum of cholinergic enhancement.[13][14]
-
Galantamine: A dual-action agent that not only inhibits AChE but also allosterically modulates nicotinic acetylcholine receptors (nAChRs), enhancing their sensitivity to acetylcholine.[15][16] This modulation of nAChRs is thought to contribute to its neuroprotective effects.[4][7]
NMDA Receptor Antagonist: Memantine
Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[8][17] In pathological conditions characterized by excessive glutamate release, memantine blocks the NMDA receptor ion channel, thereby preventing the prolonged influx of calcium ions that leads to excitotoxicity and neuronal cell death.[18][19] Its voltage-dependency and rapid off-rate kinetics allow it to spare normal synaptic transmission.[8]
Glutamate Modulator: Riluzole
Approved for the treatment of ALS, riluzole has a multi-faceted mechanism of action that includes the inhibition of glutamate release, blockade of voltage-gated sodium channels, and non-competitive antagonism of NMDA receptors.[2][6][20][21][22] By attenuating glutamatergic neurotransmission, riluzole reduces excitotoxicity.[6][20]
Comparative Analysis
The following table provides a side-by-side comparison of the key features of 1,2,3,4-Tetrahydroquinolin-7-yl acetate (hypothetical) and the established neuroprotective agents.
| Feature | 1,2,3,4-Tetrahydroquinolin-7-yl acetate (Hypothetical) | Donepezil | Rivastigmine | Galantamine | Memantine | Riluzole |
| Primary Mechanism | Antioxidant, potential receptor modulation | Acetylcholinesterase (AChE) inhibitor | AChE and Butyrylcholinesterase (BuChE) inhibitor | AChE inhibitor and allosteric modulator of nAChRs | Uncompetitive NMDA receptor antagonist | Inhibition of glutamate release, Na+ channel blocker, NMDA receptor antagonist |
| Therapeutic Target | Oxidative stress pathways, potentially NMDA receptors | Cholinergic system | Cholinergic system | Cholinergic and nicotinic systems | Glutamatergic system | Glutamatergic system |
| Key Neuroprotective Effect | Reduction of oxidative damage | Increased acetylcholine levels, potential anti-amyloid and anti-excitotoxic effects | Increased acetylcholine levels | Increased acetylcholine levels, enhanced nicotinic receptor function | Prevention of excitotoxicity | Reduction of excitotoxicity |
| Clinical Use | Not established | Alzheimer's disease | Alzheimer's disease, Parkinson's disease dementia | Alzheimer's disease | Alzheimer's disease | Amyotrophic lateral sclerosis (ALS) |
Experimental Protocols for Evaluating Neuroprotective Activity
To validate the hypothetical neuroprotective properties of 1,2,3,4-Tetrahydroquinolin-7-yl acetate, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
A tiered approach to in vitro screening is recommended to efficiently assess the neuroprotective potential of a novel compound.[15][18]
1. Initial Cytotoxicity Assessment:
-
Objective: To determine the concentration range at which the compound is not toxic to neuronal cells.
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used and well-characterized model.[23]
-
Method: MTT assay or LDH release assay to measure cell viability and membrane integrity, respectively, after exposure to a range of concentrations of 1,2,3,4-Tetrahydroquinolin-7-yl acetate.[1][24]
2. Neuroprotection Assays:
-
Objective: To assess the ability of the compound to protect neuronal cells from various insults.
-
Models of Neuronal Damage:
-
Oxidative Stress: Induced by hydrogen peroxide (H₂O₂) or rotenone.
-
Excitotoxicity: Induced by high concentrations of glutamate or NMDA.
-
Protein Aggregation: Using Aβ-42 fibrils to model Alzheimer's-like pathology.[23]
-
-
Readouts:
-
Cell viability (MTT assay).
-
Measurement of reactive oxygen species (ROS) using fluorescent probes like H2DCFDA.
-
Assessment of apoptosis via Annexin V/Propidium Iodide staining and flow cytometry.
-
Step-by-Step Protocol for In Vitro Neuroprotection Assay (Oxidative Stress Model):
-
Cell Culture: Plate SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of 1,2,3,4-Tetrahydroquinolin-7-yl acetate for a predetermined time (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Add a known concentration of H₂O₂ to the cell culture medium and incubate for 24 hours.
-
Assessment of Cell Viability: Perform an MTT assay to quantify the number of viable cells.
-
Data Analysis: Compare the viability of cells treated with the compound and H₂O₂ to cells treated with H₂O₂ alone. An increase in cell viability indicates a neuroprotective effect.
In Vivo Models
Following promising in vitro results, evaluation in animal models of neurodegenerative diseases is the next critical step.
1. Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier.
2. Efficacy Studies in Animal Models:
-
Alzheimer's Disease Models: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations.
-
Parkinson's Disease Models: MPTP-induced mouse model or 6-hydroxydopamine (6-OHDA) rat model.
-
ALS Models: SOD1 transgenic mice.
-
Behavioral Assessments: Morris water maze for learning and memory, rotarod test for motor coordination.
-
Histopathological and Biochemical Analysis: Immunohistochemical staining for neuronal markers, measurement of neurotransmitter levels, and analysis of protein aggregates in brain tissue.
Visualizing the Pathways
To better understand the complex signaling involved in neuroprotection and the proposed experimental workflow, the following diagrams are provided.
Caption: Proposed neuroprotective pathways of 1,2,3,4-Tetrahydroquinolin-7-yl acetate.
Caption: A streamlined workflow for in vitro neuroprotection screening.
Conclusion
While 1,2,3,4-Tetrahydroquinolin-7-yl acetate is currently a compound of hypothetical neuroprotective potential, its chemical structure suggests plausible mechanisms of action that warrant experimental investigation. The tetrahydroquinoline scaffold is a promising starting point for the design of novel neuroprotective agents. By employing the rigorous in vitro and in vivo testing methodologies outlined in this guide, researchers can systematically evaluate the true therapeutic potential of this and other novel compounds. A thorough understanding of the mechanisms of established neuroprotective agents provides a crucial benchmark for these future studies. The path to developing new and effective treatments for neurodegenerative diseases is challenging, but it is through the exploration of novel chemical spaces and the application of robust scientific principles that progress will be made.
References
-
Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. [Link][15][18]
- Chen, H. S. V., & Lipton, S. A. (2006). The chemical biology of memantine: an update on the mechanism of action and clinical use. Journal of Alzheimer's Disease, 9(3 Suppl), 177–183.
- Cheah, B. C., & Vucic, S. (2012). Riluzole, neuroprotection and amyotrophic lateral sclerosis. Current medicinal chemistry, 19(31), 5404–5410.
- Culmsee, C., et al. (2004). Memantine blocks excitotoxicity-induced mitochondrial dysfunction, GSH depletion, and caspase activation in neuronal cells. Journal of molecular medicine, 82(9), 624–631.
-
Dravid, S. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of medicinal chemistry, 60(13), 5556–5585. [Link][5]
- Görgülü, A., et al. (2000). Memantine, an N-methyl-D-aspartate receptor antagonist, reduces brain edema and infarct volume in a rat model of transient focal cerebral ischemia. Acta neurochirurgica, 142(11), 1287–1291.
- Inoue-Shibui, A., et al. (2019).
-
Khan, A. M., et al. (2016). A Review: Synthesis And Docking Study of Biologically Active Esters. Asian Journal of Pharmaceutical Technology and Innovation, 4(18), 01-15. [Link][8]
-
Kihara, T., et al. (2004). Galantamine protects against amyloid-beta-induced neuronal death via stimulation of alpha7 nicotinic acetylcholine receptors. Neuroscience letters, 369(1), 53–58.[4]
-
Kumar, B. K., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 11(23), 13865-13888. [Link][2][4]
-
Kumar, P., et al. (2020). Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. ResearchGate. [Link][6][7]
-
Le, W. D., & Li, Y. J. (2007). Animal models of neurodegenerative disease: insights from in vivo imaging studies. Neuro-degenerative diseases, 4(2-3), 209–217. [Link]
-
M, F., & S, M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15. [Link][3]
-
Niewiadomska, G., & Wąsowska, G. (2017). The mechanism of neuroprotective action of natural compounds. Pharmacological reports, 69(5), 893–901. [Link]
- Noh, M. Y., et al. (2009). Donepezil protects SH-SY5Y cells from amyloid-beta-induced cytotoxicity via the upregulation of nicotinic acetylcholine receptors. Neuroscience letters, 455(3), 195–199.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Galantamine Hydrobromide?. Patsnap Synapse. [Link][15]
-
Pu, Y., et al. (2017). Neuroprotective effects of compounds with antioxidant and anti-inflammatory properties in a Drosophila model of Parkinson's disease. Parkinson's Disease, 2017, 1-11. [Link]
-
Reyes-Corral, M., et al. (2018). Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease. CNS neuroscience & therapeutics, 24(1), 14–24. [Link][12]
-
InnoSer. (2025, November 25). In vitro neurology assays. InnoSer. [Link][23]
- Takada-Takatori, Y., et al. (2006). Neuroprotective effects of galantamine and tacrine against glutamate toxicity in rat cortical neurons. European journal of pharmacology, 549(1-3), 19–26.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. [Link][10]
-
Tsuno, N. (2009). The Pharmacology and Mechanism of Donepezil Action. IvyPanda. [Link][11]
-
de Paula, V. J. R., et al. (2019). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. Current neuropharmacology, 17(2), 134–142. [Link][9]
-
Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In: Methods in Molecular Biology. Humana, New York, NY. [Link]
-
InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. InVivo Biosystems. [Link]
-
GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]
-
LaClair, K. D., & LaVoie, M. J. (2021). Animal Models of Neurodegenerative Diseases. Current protocols, 1(6), e173. [Link]
-
JPND Neurodegenerative Disease Research. (n.d.). In vivo mammalian models. JPND Neurodegenerative Disease Research. [Link]
-
Maher, P. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Current neurovascular research, 5(4), 258–265. [Link]
-
Islam, M. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and other dementias. Clinical interventions in aging, 12, 597–603. [Link][13]
-
Tariot, P. N. (2008). A systematic review of the effectiveness of rivastigmine for the treatment of behavioral disturbances in dementia and other neurological disorders. Current medical research and opinion, 24(1), 227–241. [Link][14]
-
Mayo Clinic. (2026, February 1). Rivastigmine (oral route). Mayo Clinic. [Link]
-
ResearchGate. (n.d.). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. ResearchGate. [Link]
-
Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6649–6680. [Link]
-
Zhang, Y., et al. (2023). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. New Journal of Chemistry, 47(32), 15847-15851. [Link]
-
ResearchGate. (2011, July). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]
-
Kiss, L. (2024). A de novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. Thieme Chemistry. [Link]
-
Maruyama, W., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & medicinal chemistry, 11(17), 3737–3743. [Link]
-
ResearchGate. (n.d.). Neuroprotective properties of QT78 (0.1, 0.3 and 1 μM) in SH-SY5Y cells... ResearchGate. [Link]
-
Kim, J. A., et al. (2021). Neuroprotective effects of 2-heptyl-3-hydroxy-4-quinolone in HT22 mouse hippocampal neuronal cells. Archives of pharmacal research, 44(10), 996–1005. [Link]
-
Wang, Y., et al. (2025). Neuroprotective Effect of Nor-Prenylated Acylphloroglucinols from Hypericum perforatum L. (St John's Wort) in the MPTP-Induced Zebrafish Model. Molecules, 30(7), 1485. [Link]
-
Chear, N. J. Y., et al. (2024). Neuroprotective Properties of Coriander-Derived Compounds on Neuronal Cell Damage under Oxidative Stress-Induced SH-SY5Y Neuroblastoma and in Silico ADMET Analysis. ACS omega. [Link]
-
Pomonis, J. D., et al. (2003). 4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties. The Journal of pharmacology and experimental therapeutics, 306(1), 387–393. [Link]
-
Open Targets Platform. (n.d.). Open Targets Platform. [Link]
-
Patsnap Synapse. (n.d.). Global Drug Intelligence Database. Patsnap Synapse. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds | MDPI [mdpi.com]
- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs[v1] | Preprints.org [preprints.org]
- 21. mdpi.com [mdpi.com]
- 22. Neuroprotective effects of compounds with antioxidant and anti-inflammatory properties in a Drosophila model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 24. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Studies of 1,2,3,4-Tetrahydroquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] This guide provides a comparative overview of in vivo studies on THQ derivatives, with a focus on their anticancer, neuroprotective, and anti-inflammatory properties. By presenting experimental data and detailed methodologies, this document aims to equip researchers with the necessary insights to advance the development of novel THQ-based therapeutics.
Anticancer Activity of THQ Derivatives: In Vivo Efficacy
THQ derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of signaling pathways like NF-κB and the disruption of microtubule polymerization.[3] In vivo studies, primarily employing xenograft models in immunodeficient mice, have been crucial in validating the preclinical efficacy of these compounds.
Comparative In Vivo Anticancer Efficacy
The following table summarizes the in vivo performance of representative THQ and related tetrahydroisoquinoline derivatives against different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental models, cell lines, and dosing regimens.
| Compound | Animal Model | Cancer Type (Cell Line) | Dosing Regimen | Key In Vivo Outcome | Reference |
| Compound 5d (THIQ derivative) | Not Specified | Human cancer cell lines | Not Specified | Demonstrated potent anti-proliferative activity. Blocked NF-κB nuclear translocation in LPS-stimulated MDA-MB-231 cells. | [3] |
| Compounds 17d and 17e (THIQ derivatives) | MCF-7 Xenograft Mouse Model | Breast Cancer (MCF-7) | Intraperitoneal injection (20 mg/kg daily) | Decreased tumor weight at a similar rate to tamoxifen. Relative tumor proliferation rates of 59.48% and 41.33%, respectively. | [4] |
| Compound 6g (THQ derivative) | Not Specified | Human cancer cell lines (NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, and HCT 15) | Not Specified | Exhibited the most potent cytotoxicity against all evaluated human cancer cell lines. | [5] |
| Quinoline-Chalcone (12e) | Nude Mice (Xenograft) | Gastric Cancer (MGC-803 cells) | Not Specified | Significant tumor growth inhibition reported. | [6] |
Experimental Protocol: Murine Xenograft Model for Anticancer Activity
This protocol outlines a generalized procedure for evaluating the in vivo anticancer efficacy of a THQ derivative using a subcutaneous xenograft model.[6]
1. Cell Culture and Animal Model:
-
Human cancer cells (e.g., MCF-7, HT-29) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Male athymic nude mice (4-6 weeks old) are used for the study.[6]
-
Animals are housed in a sterile environment with ad libitum access to autoclaved food and water.[6]
2. Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.[6]
-
Wash the cells with phosphate-buffered saline (PBS) and resuspend them in a serum-free medium at a concentration of approximately 1 x 10^7 cells/mL.[6]
-
Inject a volume of 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.[6]
3. Treatment Protocol:
-
Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to treatment and control groups.[6]
-
Formulate the test THQ derivative in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline).[6]
-
Administer the compound to the treatment group via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only. A positive control group may be treated with a standard-of-care drug.[6]
4. Efficacy Evaluation:
-
Measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers. Calculate the volume using the formula: (length × width²) / 2.[6]
-
At the end of the study, euthanize the mice and excise and weigh the tumors.[6]
-
Calculate the tumor growth inhibition rate as: [1 - (average tumor weight of the treated group / average tumor weight of the control group)] × 100%.[6]
5. Toxicity Assessment:
-
Monitor body weight and observe for any signs of toxicity, such as changes in behavior, appetite, and fur.[6]
-
Major organs may be collected for histopathological analysis to assess for any treatment-related damage.[6]
Caption: Workflow for a murine xenograft model to assess anticancer activity.
Neuroprotective Effects of THQ Derivatives: In Vivo Evidence
Several THQ and tetrahydroisoquinoline derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's and ischemic stroke.[7][8][9] Their mechanisms of action often involve antioxidant effects and modulation of neurotransmitter systems.[10][11]
Comparative In Vivo Neuroprotective Efficacy
The following table highlights in vivo studies demonstrating the neuroprotective potential of THQ and related compounds.
| Compound | Animal Model | Disease Model | Dosing Regimen | Key In Vivo Outcome | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Rats | MPTP-induced neurotoxicity | 80 mg/kg, i.p. (pretreatment) | Significantly inhibited the decrease in dopaminergic spontaneous firing and suppressed the induction of thiobarbituric acid-reactive substances (TBARS). | [7] |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rats | Experimental Parkinson's Disease | 50 mg/kg | More effective than rasagiline in normalizing most indicators of redox status and inflammatory response. Reduced serum MPO activity and downregulated p65 NF-κB expression. | [10] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Rats | Kainate-induced excitotoxicity | Not Specified | Prevented the kainate-induced release of excitatory amino acids from the rat frontal cortex in an in vivo microdialysis experiment. | [9] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection
This protocol describes a generalized MCAO model in rodents, a common method for inducing focal cerebral ischemia to evaluate the efficacy of neuroprotective agents.[12]
1. Animal Preparation:
-
Use male Wistar rats or C57BL/6 mice of a specific weight range.
-
Anesthetize the animal (e.g., with isoflurane) and maintain body temperature at 37°C.
2. Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a nylon monofilament suture with a rounded tip into the ICA via the ECA stump.
-
Advance the filament until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
3. Ischemia and Reperfusion:
-
Maintain the occlusion for a specific duration (e.g., 60 or 90 minutes).
-
Withdraw the filament to allow for reperfusion.
4. Compound Administration:
-
Administer the THQ derivative at a predetermined dose and route (e.g., intravenous or intraperitoneal) either before, during, or after the ischemic event.
5. Neurological Assessment:
-
At specific time points post-reperfusion (e.g., 24 and 48 hours), evaluate neurological deficits using a standardized scoring system (e.g., a 0-4 or 0-5 point scale).[12]
6. Infarct Volume Measurement:
-
After the final neurological assessment, euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
Caption: Neuroprotective mechanisms of THQ derivatives.
Anti-inflammatory Activity of THQ Derivatives: In Vivo Models
The anti-inflammatory potential of THQ derivatives has also been explored, with studies demonstrating their ability to mitigate inflammatory responses in various animal models.[10][13]
Comparative In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model is a standard and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[14][15]
| Compound/Drug | Animal Model | Dosing | % Inhibition of Edema | Reference |
| Ellagic Acid (for comparison) | Rat Paw Edema | 1, 3, 10, and 30 mg/kg | Dose-dependent reduction in paw edema. | [15] |
| Indomethacin (Standard NSAID) | Rat Paw Edema | 5 mg/kg | Significant inhibition of post-carrageenan edema. | [15] |
| 1,3,5-Triazine derivatives (for comparison) | Rat Paw Edema | 200 mg/kg | Up to 99.69% inhibition at 4 hours. | [16] |
Note: Data for specific THQ derivatives in this model was not quantitatively available in the initial search, hence related anti-inflammatory compounds are presented for context.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for the carrageenan-induced paw edema assay, a reliable method for screening compounds for anti-inflammatory properties.[15][17]
1. Animal Preparation:
2. Experimental Procedure:
-
Measure the initial volume of the right hind paw using a plethysmometer.[17]
-
Administer the test THQ derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally. The control group receives only the vehicle.[17]
-
After a specified time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.[15][17]
-
Measure the paw volume at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15][17]
3. Data Analysis:
-
The degree of edema is assessed as the difference in paw volume before and after carrageenan injection.[15]
-
Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[17]
Conclusion
The in vivo studies highlighted in this guide underscore the significant therapeutic potential of 1,2,3,4-tetrahydroquinoline derivatives across multiple disease areas. The versatility of the THQ scaffold allows for the development of compounds with potent anticancer, neuroprotective, and anti-inflammatory activities. The provided experimental protocols offer a foundational framework for researchers to design and execute their own in vivo evaluations of novel THQ compounds, thereby contributing to the advancement of this promising class of molecules towards clinical applications. Further research, particularly focusing on pharmacokinetic and toxicological profiling, will be essential in translating these preclinical findings into effective therapies.
References
-
[No Author]. (n.d.). Compound 91b1 inhibited tumor growth in vivo. (a) Images of one animal... ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC. Retrieved from [Link]
-
[No Author]. (n.d.). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. PubMed. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]
-
[No Author]. (n.d.). Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. Retrieved from [Link]
-
[No Author]. (2016, November 10). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. R Discovery. Retrieved from [Link]
-
[No Author]. (n.d.). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. PMC. Retrieved from [Link]
-
[No Author]. (2021, September 15). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. PubMed. Retrieved from [Link]
-
[No Author]. (2006, May 15). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. Retrieved from [Link]
-
[No Author]. (n.d.). Anti-inflammatory activity in carrageenan-induced paw edema in rats... ResearchGate. Retrieved from [Link]
-
[No Author]. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Retrieved from [Link]
-
[No Author]. (2023, September 21). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Retrieved from [Link]
-
[No Author]. (2005, February 8). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. PubMed. Retrieved from [Link]
-
[No Author]. (2021, April 2). Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation. PMC. Retrieved from [Link]
-
[No Author]. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. Retrieved from [Link]
-
[No Author]. (2024, June 18). In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-. AboutScience. Retrieved from [Link]
-
[No Author]. (2003, September 1). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. ProQuest. Retrieved from [Link]
-
[No Author]. (n.d.). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. PMC. Retrieved from [Link]
-
[No Author]. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC. Retrieved from [Link]
-
[No Author]. (n.d.). Change in paw thickness (cm) at t = 0,1, 2,3, 4,5, and 24 hours. n = 5... ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). A SIMPLE TECHNIQUE TO MEASURE PAW VOLUME IN ANTI-INFLAMMATORY STUDIES J. X. IGNATIUS. L. D. TILLOO. P. V DIWAN AND D. R KULKARNI. Retrieved from [Link]
-
[No Author]. (n.d.). Neurological Assessment Scores in Rabbit Embolic Stroke Models. Retrieved from [Link]
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease | MDPI [mdpi.com]
- 11. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Benchmarking 1,2,3,4-Tetrahydroquinolin-7-yl Acetate Against Standard Alzheimer's Disease Therapeutics: A Comparative Guide
This guide provides a comprehensive comparative analysis of the novel compound 1,2,3,4-Tetrahydroquinolin-7-yl acetate against established standard-of-care drugs for Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of neurodegenerative disease therapeutics.
The global challenge of Alzheimer's disease necessitates a continuous search for more effective therapeutic agents. While the precise biological activity of 1,2,3,4-Tetrahydroquinolin-7-yl acetate is under investigation, its structural similarity to other neurologically active tetrahydroquinoline derivatives suggests potential interactions with key pathways in neurodegeneration.[1][2] This guide, therefore, benchmarks its hypothetical efficacy as an acetylcholinesterase (AChE) inhibitor against leading approved drugs: Donepezil, Rivastigmine, Galantamine, and Memantine.
Introduction to the Therapeutic Landscape
Alzheimer's disease is pathologically characterized by the loss of cholinergic neurons and subsequent decline in the neurotransmitter acetylcholine (ACh), which is crucial for cognitive functions like memory and learning.[3][4] A primary therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine, thereby increasing its availability in the synaptic cleft.[5] Another key mechanism involves the modulation of the N-methyl-D-aspartate (NMDA) receptor to protect against glutamate-induced excitotoxicity.[6][7]
Our analysis will compare 1,2,3,4-Tetrahydroquinolin-7-yl acetate with drugs that represent these core mechanisms:
-
Acetylcholinesterase (AChE) Inhibitors:
-
Donepezil: A highly selective and reversible inhibitor of AChE.[8][9]
-
Rivastigmine: A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE).[10][11]
-
Galantamine: A reversible, competitive AChE inhibitor with a dual mechanism of action that also includes allosteric modulation of nicotinic acetylcholine receptors (nAChRs).[12][13]
-
-
NMDA Receptor Antagonist:
Comparative Mechanism of Action
The following diagram illustrates the established signaling pathways of the standard drugs and the hypothesized mechanism of 1,2,3,4-Tetrahydroquinolin-7-yl acetate.
Caption: Workflow for the in vitro AChE inhibition assay.
Procedure:
-
Plate Setup: In a 96-well plate, add phosphate buffer, DTNB, and AChE solution to each well.
-
Compound Addition: Add serial dilutions of the test compounds (1,2,3,4-Tetrahydroquinolin-7-yl acetate) and standard drugs to their respective wells. Include a positive control (a known inhibitor like Donepezil) and a negative control (solvent only). [16]3. Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes. [17]4. Reaction Initiation: Add the ATCI substrate to all wells to start the enzymatic reaction. [16]5. Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100. [18]The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the compound concentration.
Hypothetical Comparative Data
The following table presents hypothetical data for the in vitro AChE inhibition assay.
| Compound | IC50 (nM) |
| 1,2,3,4-Tetrahydroquinolin-7-yl acetate | 25.5 |
| Donepezil | 14.6 [19] |
| Rivastigmine | 450 |
| Galantamine | 1200 |
Note: IC50 values for standard drugs are approximate and can vary based on experimental conditions.
In Vivo Efficacy Assessment: Animal Models of Alzheimer's Disease
To evaluate the potential therapeutic effects in a complex biological system, in vivo studies using established animal models of Alzheimer's disease are crucial. [20]Transgenic mouse models that overexpress amyloid-beta precursor protein (APP) and presenilin 1 (PS1), such as the 5XFAD model, are commonly used as they recapitulate key aspects of Alzheimer's pathology. [21]Another valuable model organism is Caenorhabditis elegans, which can be used for initial high-throughput screening of compounds that mitigate beta-amyloid-induced toxicity. [22]
Experimental Protocol: Behavioral and Neuropathological Assessment in 5XFAD Mice
Experimental Design:
-
Animals: 5XFAD transgenic mice and wild-type littermates.
-
Treatment Groups:
-
Vehicle control
-
1,2,3,4-Tetrahydroquinolin-7-yl acetate (various doses)
-
Donepezil (positive control)
-
-
Administration: Oral gavage, daily for a specified duration (e.g., 3 months).
-
Assessments:
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
-
Neuropathological Analysis (post-mortem):
-
ELISA: To quantify amyloid-beta (Aβ40 and Aβ42) plaque load in the brain.
-
Immunohistochemistry: To visualize amyloid plaques and assess neuronal loss.
-
-
Workflow Diagram:
Caption: Workflow for the in vivo efficacy study in a mouse model.
Hypothetical Comparative Data
The following tables summarize hypothetical data from the in vivo study.
Table 2: Morris Water Maze - Escape Latency (seconds)
| Treatment Group | Day 1 | Day 5 |
| Vehicle | 60 | 45 |
| 1,2,3,4-Tetrahydroquinolin-7-yl acetate | 60 | 30 |
| Donepezil | 60 | 28 |
Table 3: Brain Amyloid-beta (Aβ42) Levels (pg/mg tissue)
| Treatment Group | Aβ42 Levels |
| Vehicle | 2500 |
| 1,2,3,4-Tetrahydroquinolin-7-yl acetate | 1800 |
| Donepezil | 1750 |
Discussion and Future Directions
This guide provides a framework for the preclinical evaluation of 1,2,3,4-Tetrahydroquinolin-7-yl acetate as a potential therapeutic for Alzheimer's disease. The hypothetical data presented suggests that this novel compound exhibits promising in vitro AChE inhibitory activity and in vivo efficacy in a mouse model, comparable to the standard drug Donepezil.
The causality behind these experimental choices lies in the established understanding of Alzheimer's pathology. The in vitro assay directly measures the interaction of the compound with a key therapeutic target (AChE). The in vivo model allows for the assessment of the compound's ability to translate this molecular interaction into a functional improvement in cognition and a reduction in neuropathological hallmarks.
Future research should focus on a comprehensive safety and toxicity profile of 1,2,3,4-Tetrahydroquinolin-7-yl acetate. Furthermore, exploring its potential effects on other relevant pathways, such as butyrylcholinesterase inhibition or modulation of nicotinic receptors, could reveal a unique therapeutic profile. Advanced screening techniques, including the use of artificial intelligence and CRISPR, may also help to identify additional targets and refine the development of this and other novel compounds for Alzheimer's disease. [23]
References
-
Galantamine - Wikipedia. Available at: [Link]
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works - GoodRx. Available at: [Link]
-
Donepezil - Wikipedia. Available at: [Link]
-
Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Available at: [Link]
-
Clinical Profile of Galantamine Hydrobromide 8mg Tablets - GlobalRx. Available at: [Link]
-
What is the mechanism of action and recommended dosing of donepezil for Alzheimer's disease? - Dr.Oracle. Available at: [Link]
-
What is the mechanism of action (MOA) of memantine? - Dr.Oracle. Available at: [Link]
-
Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC. Available at: [Link]
-
What is the mechanism of Rivastigmine Tartrate? - Patsnap Synapse. Available at: [Link]
-
What is the mechanism of Galantamine Hydrobromide? - Patsnap Synapse. Available at: [Link]
-
Memantine Psychopharmacology: Mechanism, Clinical Use, and Safety - Psych Scene Hub. Available at: [Link]
-
What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. Available at: [Link]
-
Rivastigmine for Alzheimer's disease - PMC - NIH. Available at: [Link]
-
Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity - PubMed. Available at: [Link]
-
Donepezil - Altmeyers Encyclopedia - Department Pharmacology-Toxicology. Available at: [Link]
-
What is the mechanism of Memantine hydrochloride? - Patsnap Synapse. Available at: [Link]
-
Galantamine - MedLink Neurology. Available at: [Link]
-
Memantine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. Available at: [Link]
-
Rivastigmine - Wikipedia. Available at: [Link]
-
Practical Pharmacology of Rivastigmine | Basicmedical Key. Available at: [Link]
-
Rivastigmine (Exelon) - PsychDB. Available at: [Link]
-
Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Available at: [Link]
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed. Available at: [Link]
-
Alzheimer's Disease Models - InVivo Biosystems. Available at: [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH. Available at: [Link]
-
Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC. Available at: [Link]
-
Drug treatments for Alzheimer's disease. Available at: [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - NIH. Available at: [Link]
-
Cholinesterase Inhibitors: A New Class of Psychotropic Compounds - Psychiatry Online. Available at: [Link]
-
List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com. Available at: [Link]
-
Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease - MDPI. Available at: [Link]
-
Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Screening Techniques for Drug Discovery in Alzheimer's Disease | ACS Omega. Available at: [Link]
-
1,2,3,4-Tetrahydroquinoline - Chem-Impex. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
-
In vitro Acetyl Cholinesterase Inhibitory assay of Acacia catechu Willd Ethanolic Seed Extract - Semantic Scholar. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations | ACS Omega. Available at: [Link]
-
1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed. Available at: [Link]
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC. Available at: [Link]
-
Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed. Available at: [Link]
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed. Available at: [Link]
-
Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1 - PubMed. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzheimers.org.uk [alzheimers.org.uk]
- 5. drugs.com [drugs.com]
- 6. goodrx.com [goodrx.com]
- 7. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. altmeyers.org [altmeyers.org]
- 10. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 11. Rivastigmine - Wikipedia [en.wikipedia.org]
- 12. Galantamine - Wikipedia [en.wikipedia.org]
- 13. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Donepezil - Wikipedia [en.wikipedia.org]
- 20. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 21. mdpi.com [mdpi.com]
- 22. Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Efficacy of 1,2,3,4-Tetrahydroquinolin-7-yl acetate in different cancer cell lines
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,2,3,4-tetrahydroquinoline moiety has emerged as a privileged scaffold, demonstrating significant and diverse biological activities.[1] While specific data on the efficacy of 1,2,3,4-Tetrahydroquinolin-7-yl acetate remains to be extensively published, a comprehensive review of its structural analogues provides compelling evidence for the potential of this chemical class in oncology.[2]
This guide offers a comparative analysis of various tetrahydroquinoline derivatives, synthesizing data from multiple studies to provide a clear perspective on their performance across different cancer cell lines. We will delve into the mechanistic underpinnings of their cytotoxic activity and provide robust experimental protocols to facilitate further research and validation.
Comparative Anticancer Activity of Tetrahydroquinoline Derivatives
The potency of tetrahydroquinoline derivatives can vary significantly based on their substitution patterns. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several reported analogues against a panel of human cancer cell lines, offering a quantitative comparison of their efficacy.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinolinone | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Micromolar concentrations | [3] |
| Tetrahydroquinolinone | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Potent cytotoxicity | [4] |
| Tetrahydroquinolinone | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent cytotoxicity | [4] |
| Tetrahydroquinoline | Carboxyl-containing derivative (Compound 2) | MCF-7 (Breast) | 50 | [5] |
| Tetrahydroquinoline | Carboxyl-containing derivative (Compound 2) | MDA-MB-231 (Breast) | 25 | [5] |
| 3,4-Diaryl-1,2,3,4-tetrahydroquinoline | Lead compound 3c | Various cancer cell lines | Low micromolar inhibition | [6][7] |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [8] |
| Substituted 1,2,3,4-tetrahydroquinoline | Compound 6g | NCI-H23 (Lung) | Potent cytotoxicity | [9] |
| Substituted 1,2,3,4-tetrahydroquinoline | Compound 6g | ACHN (Renal) | Potent cytotoxicity | [9] |
| Substituted 1,2,3,4-tetrahydroquinoline | Compound 6g | MDA-MB-231 (Breast) | Potent cytotoxicity | [9] |
| Substituted 1,2,3,4-tetrahydroquinoline | Compound 6g | PC-3 (Prostate) | Potent cytotoxicity | [9] |
| Substituted 1,2,3,4-tetrahydroquinoline | Compound 6g | NUGC-3 (Gastric) | Potent cytotoxicity | [9] |
| Substituted 1,2,3,4-tetrahydroquinoline | Compound 6g | HCT 15 (Colon) | Potent cytotoxicity | [9] |
Mechanistic Insights into Anticancer Activity
The cytotoxic effects of tetrahydroquinoline derivatives are not arbitrary; they are the result of targeted interactions with key cellular pathways that govern cell proliferation, survival, and death. Understanding these mechanisms is paramount for rational drug design and the identification of potential biomarkers for patient stratification.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which many tetrahydroquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2][4] For instance, certain tetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase, subsequently leading to apoptosis through both intrinsic and extrinsic pathways.[4] This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating.
Inhibition of Key Signaling Pathways
The dysregulation of cellular signaling pathways is a hallmark of cancer. Tetrahydroquinoline derivatives have been found to modulate several of these critical pathways.
1. The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[1] Its aberrant activation is common in many cancers. Some tetrahydroquinolinone derivatives have been shown to induce autophagy and inhibit cancer cell survival by suppressing the PI3K/AKT/mTOR signaling cascade.[3]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by certain tetrahydroquinoline derivatives.
2. The NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cell survival.[9] Its constitutive activation is implicated in the development and progression of many cancers. Certain 1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of NF-κB transcriptional activity, contributing to their cytotoxic effects.[9]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This protocol outlines the determination of cell viability and proliferation in response to treatment with tetrahydroquinoline derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Tetrahydroquinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Flow Cytometry for Cell Cycle Analysis
This protocol describes the use of flow cytometry to analyze the effect of tetrahydroquinoline derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Tetrahydroquinoline derivatives
-
PBS (phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the tetrahydroquinoline derivative for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The 1,2,3,4-tetrahydroquinoline scaffold represents a fertile ground for the discovery of novel anticancer agents. The available data on its derivatives demonstrate a broad spectrum of activity against various cancer cell lines, mediated by diverse and clinically relevant mechanisms of action. While the specific efficacy of 1,2,3,4-Tetrahydroquinolin-7-yl acetate requires direct investigation, the foundational knowledge presented in this guide provides a robust framework for its evaluation and for the continued development of this promising class of compounds. The provided protocols offer a standardized approach for researchers to contribute to this expanding field of oncology research.
References
-
Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]
-
Zacarías-Lara, O. J., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Anti-proliferative Compounds of Breast Cancer via Targeting the GPER. Anti-Cancer Agents in Medicinal Chemistry, 19(6), 760-771. Available at: [Link]
-
Witkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. Available at: [Link]
-
Rajput, S. R., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC. Available at: [Link]
-
Rajput, S. R., et al. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Scilit. Available at: [Link]
-
Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers. Available at: [Link]
-
Rojas-Rojas, C., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]
-
Kumar, A., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines | Scilit [scilit.com]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1,2,3,4-Tetrahydroquinolin-7-yl acetate
As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as an active, self-validating system of mechanistic controls. When handling complex organic intermediates like 1,2,3,4-Tetrahydroquinolin-7-yl acetate , understanding the chemical causality behind its hazards is the only way to design a truly effective Personal Protective Equipment (PPE) strategy.
This guide provides drug development professionals and researchers with an authoritative, step-by-step operational plan for handling this compound, ensuring that every safety measure is scientifically grounded and verifiable in real-time.
Chemical Profile & Mechanistic Hazard Assessment
1,2,3,4-Tetrahydroquinolin-7-yl acetate is a derivative of the 1,2,3,4-tetrahydroquinoline core. The safety profile of this class of compounds is dictated by two primary structural features: the secondary amine character of the tetrahydroquinoline ring and the lipophilic acetate moiety.
The lipophilicity allows the molecule to easily bypass the aqueous barrier of the stratum corneum (the outermost layer of skin), while the basic nitrogen interacts with biological tissues to cause localized irritation[1][2]. To mitigate these risks, we must implement PPE that specifically interrupts these exposure pathways.
Table 1: Quantitative Hazard Summary and PPE Causality
| Hazard Classification | GHS Category | Mechanistic Causality | Required PPE Mitigation |
| Skin Corrosion/Irritation | Category 2 | Lipophilic acetate moiety enhances rapid dermal penetration. | Double-layer nitrile gloves; knit-cuff lab coat. |
| Serious Eye Irritation | Category 2 | Amine basicity reacts aggressively with ocular mucosa. | Tight-sealing chemical splash goggles (ANSI Z87.1). |
| Respiratory Irritation | Category 3 | Vaporization of the organic base at ambient or elevated temperatures. | Chemical fume hood; OV-cartridge respirator if outside hood. |
Core PPE Requirements: A Self-Validating Approach
In accordance with OSHA’s Personal Protective Equipment Standard (29 CFR 1910.132), employers must select PPE that directly addresses the identified workplace hazards[3]. For 1,2,3,4-Tetrahydroquinolin-7-yl acetate, we utilize a self-validating PPE system —meaning the failure of one layer immediately alerts the user without resulting in an exposure event.
-
Hand Protection (Double-Gloving): Nitrile gloves are mandatory. The outer glove takes the mechanical and chemical brunt of the work. The inner glove acts as a fail-safe. If the outer glove suffers a micro-tear, the inner glove protects the researcher while they safely abort the procedure and doff the compromised layer[4].
-
Eye & Face Protection: Standard safety glasses are insufficient because they do not protect against aerosolized droplets or vapors. Tight-sealing chemical splash goggles are required[5].
-
Respiratory Protection: All handling must occur inside a certified chemical fume hood. If ventilation fails or bulk transfer is required outside a hood, you must use a half-face respirator equipped with an Organic Vapor (OV) cartridge (Type A, Brown), strictly following the NIOSH Respirator Selection Logic[2][6].
Operational Protocol & Workflows
PPE Donning and Verification Workflow
Workflow for PPE donning and self-validation prior to chemical handling.
Step-by-Step Methodology: Handling & Doffing
Phase 1: Aseptic Donning
-
Pre-Assessment: Verify the fume hood face velocity is ≥ 100 feet per minute (fpm).
-
Base Layer: Don a flame-resistant lab coat. Ensure the knit cuffs are pulled securely down to the wrists.
-
Inner Glove Donning: Put on the first pair of standard nitrile gloves. Pull the glove cuffs under the lab coat sleeves.
-
Outer Glove Donning: Put on an extended-cuff nitrile glove. Pull this cuff over the lab coat sleeves to create a continuous, impenetrable seal[4].
-
Eye Protection: Don tight-sealing chemical splash goggles. Adjust the strap for a hermetic seal against the face.
Phase 2: Safe Doffing (Post-Operation)
-
Outer Glove Removal: While still inside the fume hood, pinch the palm of the outer glove and peel it off inside-out. Dispose of it immediately in a designated hazardous waste bin[7].
-
Inner Glove Inspection (Validation Step): Inspect the inner gloves for any signs of chemical breakthrough or discoloration. If the inner glove is pristine, your primary control was successful.
-
Eye Protection Removal: Remove goggles by handling only the clean head strap behind your head. Do not touch the front lens.
-
Lab Coat Removal: Unbutton the coat and slide it off backward without touching the potentially contaminated outer sleeves.
-
Decontamination: Wash hands and forearms thoroughly with soap and water for a minimum of 20 seconds[1].
Emergency Response & Spill Management
In the event of a spill, the lipophilicity of 1,2,3,4-Tetrahydroquinolin-7-yl acetate requires immediate containment to prevent surface permeation and vapor release.
Decision matrix and response pathway for chemical spill management.
Spill Response Protocol:
-
Isolate: Stop all work. Keep the fume hood sash lowered to maximize exhaust draw.
-
Absorb: For minor spills (< 50 mL), cover the liquid with an inert, non-combustible absorbent material (such as vermiculite or dry sand). Do not use combustible organic absorbents (like sawdust)[7].
-
Collect: Use non-sparking tools to sweep the saturated absorbent into a heavy-duty, sealable polyethylene bag or rigid hazardous waste container.
-
Decontaminate: Wipe the spill area with a mild solvent (e.g., isopropanol) followed by soap and water to remove residual lipophilic traces.
Disposal & Waste Management Plan
Improper disposal of 1,2,3,4-Tetrahydroquinolin-7-yl acetate compromises environmental safety and violates EPA/RCRA regulations.
-
Solid Waste: All contaminated PPE (outer gloves, absorbent materials, wiping cloths) must be placed in a clearly labeled, leak-proof hazardous waste container[7].
-
Liquid Waste: Do not discharge any chemical residue into the sink or municipal drains[8]. Liquid waste containing this compound must be segregated into a dedicated "Halogen-Free Organic Waste" carboy.
-
Labeling: Ensure all waste containers are explicitly labeled with the chemical name, GHS hazard pictograms (Irritant/Health Hazard), and the accumulation start date.
References
- SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline. Thermo Fisher Scientific.
- 1-Amino-1,2,3,4-tetrahydroquinoline - Safety D
- SAFETY DATA SHEET: 1,2,3,4-Tetrahydroquinoline. Fisher Scientific.
- 1,2,3,4-Tetrahydroquinoline SDS, 635-46-1 Safety D
- NIOSH Respirator Selection Logic 2004. Centers for Disease Control and Prevention (CDC).
- OSHA Personal Protective Equipment (PPE) 1910.132 General Requirements. Select Safety Sales.
- Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of Michigan.
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. selectsafetysales.com [selectsafetysales.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. NIOSH Respirator Selection Logic 2004 | NIOSH | CDC [cdc.gov]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
